4-Bromo-2-nitroanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBHQHXVVMZIDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187378 | |
| Record name | 4-Bromo-2-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33696-00-3 | |
| Record name | 4-Bromo-1-methoxy-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33696-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-nitroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033696003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-Bromo-2-nitroanisole for Research and Development Professionals
This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental considerations for 4-Bromo-2-nitroanisole. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require detailed technical information on this compound.
Chemical Structure and Identifiers
This compound is a substituted aromatic compound. Its structure consists of an anisole (B1667542) core (a methoxy (B1213986) group attached to a benzene (B151609) ring) substituted with a bromine atom at position 4 and a nitro group at position 2 relative to the methoxy group.
Caption: Chemical structure of 4-bromo-1-methoxy-2-nitrobenzene.
The compound is identified by several names and registry numbers, which are crucial for database searches and regulatory compliance.
| Identifier Type | Value |
| IUPAC Name | 4-bromo-1-methoxy-2-nitrobenzene[1][2][3] |
| CAS Number | 33696-00-3[2][4][5][6] |
| Molecular Formula | C₇H₆BrNO₃[1][2][4][5][6][7] |
| SMILES | COC1=C(C=C(C=C1)Br)--INVALID-LINK--[O-][1][6] |
| InChI | InChI=1S/C7H6BrNO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3[1][2][6] |
| InChIKey | ORBHQHXVVMZIDP-UHFFFAOYSA-N[1][2][3][5][6] |
| Synonyms | 4-Bromo-2-nitro anisole, 4-bromo-1-methoxy-2-nitro-benzene[2][4] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are essential for determining suitable solvents, reaction conditions, and storage requirements.
| Property | Value |
| Molecular Weight | 232.03 g/mol [2][4][6] |
| Appearance | White Powder / Solid[4][8] |
| Melting Point | 87-88 °C[7] (some sources report 85-100 °C[6]) |
| Purity | ≥95% - 97% (typical commercial grades)[4][6] |
| Storage Temperature | 2-8°C, Keep refrigerated[6][9] |
| Flash Point | Not applicable[6] |
Experimental Protocols
Synthesis
While specific, peer-reviewed synthesis protocols for this compound were not found in the immediate search results, a logical synthetic route involves the nitration of 4-bromoanisole. This electrophilic aromatic substitution reaction is a standard method for introducing a nitro group onto an activated benzene ring.
Caption: A logical workflow for the proposed synthesis of this compound.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound to determine its purity or quantify its presence in a mixture.[10]
-
Method: Reverse Phase (RP) HPLC[10]
-
Column: Newcrom R1[10]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[10]
-
MS Compatibility: For applications requiring Mass Spectrometry (MS) detection, phosphoric acid should be substituted with formic acid.[10]
-
Applications: This method is scalable for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[10]
Caption: General workflow for the HPLC analysis of this compound.
Spectroscopic Characterization
Characterization and structural confirmation of this compound typically involve standard spectroscopic techniques. Publicly available databases indicate the existence of reference spectra for this compound.
-
Nuclear Magnetic Resonance (NMR): ¹³C NMR spectral data are available.[2]
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) data has been recorded.[2][11]
-
Infrared (IR) Spectroscopy: Vapor phase IR spectra are available for analysis of functional groups.[2]
Safety and Handling
This compound is classified as an irritant. Proper handling and personal protective equipment (PPE) are mandatory to ensure laboratory safety.
| GHS Classification | Details |
| Pictogram | Warning[2] |
| Signal Word | Warning[2] |
| Hazard Statements | H315: Causes skin irritation.[2][9] H319: Causes serious eye irritation.[2][9] H335: May cause respiratory irritation.[2][9] |
| Precautionary Statements | P261: Avoid breathing dust.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][9] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][9] |
Handling Recommendations:
-
Avoid contact with skin and eyes.[12]
-
Avoid the formation of dust and aerosols.[12]
-
Use only in a well-ventilated area.[9]
-
Handle with gloves, ensuring proper glove removal technique.[12]
Storage:
-
Store in a well-ventilated place and keep the container tightly closed.[9]
-
It is recommended to store the compound under refrigeration at 2-8°C.[6][9]
Applications in Research and Drug Development
This compound is primarily utilized as an intermediate in organic synthesis.[4] Its functional groups—a methoxy group, a nitro group, and a bromine atom—provide multiple reaction sites for further chemical transformations. The nitro group can be reduced to an amine, the bromine can participate in cross-coupling reactions (e.g., Suzuki, Heck), and the aromatic ring can undergo further substitutions.
Currently, there is no information in the search results to suggest that this compound has a direct role in biological signaling pathways or is used as an active pharmaceutical ingredient. Its value lies in its utility as a building block for constructing more complex molecules with potential therapeutic properties.
References
- 1. PubChemLite - this compound (C7H6BrNO3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C7H6BrNO3 | CID 118533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. 4-Bromo-2-nitro anisole | CymitQuimica [cymitquimica.com]
- 5. This compound [stenutz.eu]
- 6. This compound 97 33696-00-3 [sigmaaldrich.com]
- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. lookchem.com [lookchem.com]
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Bromo-2-nitroanisole, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document details two principal synthetic routes, offering in-depth experimental protocols and a comparative analysis of their methodologies.
Executive Summary
This compound can be effectively synthesized through two primary pathways:
-
Electrophilic Bromination of 2-Nitroanisole (B33030): This route involves the direct bromination of commercially available 2-nitroanisole. The regioselectivity of this reaction is governed by the directing effects of the methoxy (B1213986) and nitro substituents.
-
Williamson Ether Synthesis of 4-Bromo-2-nitrophenol (B183274): This pathway involves the O-methylation of 4-bromo-2-nitrophenol, a common and effective method for the formation of aryl ethers.
This guide will explore the experimental details of both approaches, presenting quantitative data in a structured format to facilitate comparison and aid in methodological selection.
Comparative Data of Synthesis Pathways
The following table summarizes the key quantitative data associated with the two primary synthesis pathways for this compound. Please note that the data for Pathway 1 is based on a general procedure for analogous reactions due to the limited availability of specific experimental data for this exact transformation.
| Parameter | Pathway 1: Bromination of 2-Nitroanisole | Pathway 2: O-Methylation of 4-Bromo-2-nitrophenol |
| Starting Material | 2-Nitroanisole | 4-Bromo-2-nitrophenol |
| Reagents | Bromine, Acetic Acid, Zinc dust, Iodine | Dimethyl sulfate (B86663), Potassium carbonate, Acetone (B3395972) |
| Reaction Time | 5 hours | 12 hours |
| Temperature | Steam bath (approx. 100 °C) | Reflux (approx. 56 °C) |
| Reported Yield | Not specified (general procedure) | High (based on analogous reactions) |
Synthesis Pathways and Experimental Protocols
Pathway 1: Electrophilic Bromination of 2-Nitroanisole
This pathway introduces a bromine atom onto the 2-nitroanisole ring through electrophilic aromatic substitution. The methoxy group is an activating, ortho-, para- directing group, while the nitro group is a deactivating, meta- directing group. In this case, the powerful activating effect of the methoxy group directs the incoming electrophile (bromine) to the positions ortho and para to it. The position para to the methoxy group (C4) is the most likely site of bromination, leading to the desired product.
Experimental Protocol (Adapted from a general procedure for bromination in acetic acid[1])
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 2-nitroanisole (e.g., 10 g, 0.065 mol).
-
Catalyst and Solvent: Add zinc dust (0.1 g) and iodine (0.1 g) to the flask, followed by glacial acetic acid (25 mL).
-
Addition of Bromine: With continuous stirring, add bromine (e.g., 3.7 mL, 0.072 mol) dropwise from the dropping funnel. An excess of bromine is typically used.
-
Reaction Conditions: Heat the reaction mixture on a steam bath with continuous stirring for 5 hours.
-
Work-up: After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.
-
Purification: Treat the residue with ice-cold water. The solid product is then collected by filtration, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield this compound.
Pathway 2: Williamson Ether Synthesis of 4-Bromo-2-nitrophenol
This method involves the O-methylation of 4-bromo-2-nitrophenol. The phenolic proton is first deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile and attacks the methylating agent (e.g., dimethyl sulfate or methyl iodide) in an SN2 reaction to form the desired ether.
Experimental Protocol (Adapted from a general procedure for Williamson ether synthesis[2][3][4])
-
Reaction Setup: To a solution of 4-bromo-2-nitrophenol (e.g., 5.0 g, 0.023 mol) in acetone (50 mL) in a round-bottom flask, add anhydrous potassium carbonate (e.g., 6.3 g, 0.046 mol).
-
Formation of Phenoxide: Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the potassium phenoxide.
-
Addition of Methylating Agent: Add dimethyl sulfate (e.g., 2.4 mL, 0.025 mol) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the acetone. Add water to the residue.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure this compound.
Conclusion
Both the electrophilic bromination of 2-nitroanisole and the Williamson ether synthesis of 4-bromo-2-nitrophenol represent viable pathways for the synthesis of this compound. The choice of method will depend on factors such as the availability and cost of starting materials, desired yield and purity, and the scale of the reaction. The Williamson ether synthesis is generally a high-yielding and reliable method for the preparation of aryl ethers and may be the preferred route for many applications. Further optimization of the reaction conditions for the bromination of 2-nitroanisole could also lead to an efficient and direct synthesis of the target compound. It is recommended that small-scale trial reactions be conducted to determine the optimal conditions for a specific application.
References
An In-depth Technical Guide to 4-Bromo-2-nitroanisole (CAS: 33696-00-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-nitroanisole (CAS number 33696-00-3), a key chemical intermediate in organic synthesis. The document details its physicochemical properties, spectral data, and safety information. Furthermore, it presents a detailed experimental protocol for its synthesis and an analytical method for its characterization. While direct biological activity of this compound is not extensively documented, this guide explores the known biological activities of structurally related compounds, offering insights into its potential applications in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is a substituted aromatic compound characterized by the presence of a bromo, a nitro, and a methoxy (B1213986) group on the benzene (B151609) ring. These functional groups contribute to its reactivity and make it a versatile building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 33696-00-3 | [1][2] |
| Molecular Formula | C₇H₆BrNO₃ | [2][3] |
| Molecular Weight | 232.03 g/mol | [3] |
| IUPAC Name | 4-bromo-1-methoxy-2-nitrobenzene | [1][2] |
| Synonyms | 4-Bromo-2-nitro anisole (B1667542), 5-Bromo-2-methoxynitrobenzene | [2] |
| Appearance | White to off-white powder/crystalline solid | [3] |
| Melting Point | 85-100 °C | |
| Purity | Min. 95% | [3] |
| SMILES | COc1ccc(Br)cc1--INVALID-LINK--=O | |
| InChI | 1S/C7H6BrNO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |
| InChIKey | ORBHQHXVVMZIDP-UHFFFAOYSA-N |
Spectral Data
Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.
Table 2: Spectral Information for this compound
| Technique | Data Availability | Source |
| ¹H NMR | Spectrum available | [4] |
| ¹³C NMR | Spectrum available | [2] |
| Mass Spectrometry (GC-MS) | Spectrum available | [2] |
| Infrared (IR) Spectroscopy | Spectrum available | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common method involves the nucleophilic substitution of a fluorine atom in a precursor molecule by a methoxy group.
Experimental Protocol: Synthesis from 4-bromo-2-fluoro-1-nitrobenzene (B105774)
This protocol describes the synthesis of 4-bromo-2-methoxy-1-nitrobenzene (B183249) (this compound) from 4-bromo-2-fluoro-1-nitrobenzene and sodium methoxide.[4]
Materials:
-
4-bromo-2-fluoro-1-nitrobenzene
-
30% Sodium methanolate solution in methanol
-
Water
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663)
Equipment:
-
Reaction flask
-
Stirrer
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-bromo-2-fluoro-1-nitrobenzene (2.0 g, 9.09 mmol) in methanol (50 mL), add a methanolic solution of 30% sodium methanolate (1.64 g, 9.09 mmol).[4]
-
Stir the reaction mixture at room temperature overnight.[4]
-
Monitor the reaction for completion.
-
After completion, concentrate the reaction mixture using a rotary evaporator.[4]
-
Dissolve the residue in water (30 mL) and extract with ethyl acetate (2 x 30 mL).[4]
-
Combine the organic phases, wash with water, and then separate the layers.[4]
-
Dry the organic phase over anhydrous magnesium sulfate and filter.[4]
-
Evaporate the solvent under reduced pressure to yield the crystalline solid product, 5-bromo-2-nitroanisole. The reported yield for this procedure is 99%.[4]
Synthesis Workflow Diagram:
Caption: Synthesis workflow for this compound.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
Table 3: Hazard and Precautionary Statements for this compound
| Hazard Class | GHS Hazard Statement(s) | Precautionary Statement(s) | Reference(s) |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 | [2] |
| Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | [2] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [2] |
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Applications in Research and Development
This compound is primarily utilized as an intermediate in organic synthesis. Its functional groups allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biological Activity Context
While there is limited direct research on the biological activity of this compound, studies on structurally similar compounds provide a basis for potential areas of investigation. For instance, some bromo- and nitro-substituted aromatic compounds have been reported to exhibit biological activities.
It is important to note that the biological effects of a chemical are highly dependent on its specific structure. Therefore, the activities of related compounds should be considered as preliminary indicators for potential research directions rather than direct evidence of the activity of this compound itself. Further in vitro and in vivo studies are necessary to determine its specific biological profile.
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties. This guide provides essential technical information, including a detailed synthesis protocol and safety data, to support its use in research and development. While its direct biological role is yet to be extensively explored, the activities of related compounds suggest that derivatives of this compound may hold potential for applications in drug discovery. This document serves as a foundational resource for scientists and researchers working with this compound.
References
An In-depth Technical Guide to the Physical Characteristics of 4-bromo-1-methoxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-bromo-1-methoxy-2-nitrobenzene, a valuable compound in organic synthesis and drug discovery. The information is presented to support research and development activities, with a focus on clarity, detail, and practical application.
Chemical Identity and Physical Properties
4-bromo-1-methoxy-2-nitrobenzene, also known as 4-bromo-2-nitroanisole, is a substituted aromatic compound with the molecular formula C₇H₆BrNO₃.[1][2] Its chemical structure consists of a benzene (B151609) ring substituted with a bromine atom, a methoxy (B1213986) group, and a nitro group.
Physical and Chemical Data
The key physical and chemical properties of 4-bromo-1-methoxy-2-nitrobenzene are summarized in the table below for easy reference. It is important to note that there are some discrepancies in the reported melting points from various commercial suppliers, with the most frequently cited value being approximately 87°C.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrNO₃ | [1][2] |
| Molecular Weight | 232.03 g/mol | |
| CAS Number | 33696-00-3 | [1] |
| Appearance | Yellow to brown solid (powder, fused solid, or chunks) | [3] |
| Melting Point | 87°C (also reported as 29-34°C and 93°C) | [4][3] |
| Boiling Point | 153-154°C at 13 mmHg | |
| Solubility | Good solubility in anhydrous alcohol and organic solvents; insoluble in water. | |
| Flash Point | 137.2 ± 22.3 °C | [4] |
| Exact Mass | 230.95311 Da |
Structural Information
The structural representation of 4-bromo-1-methoxy-2-nitrobenzene is crucial for understanding its reactivity and interactions.
Caption: Chemical structure of 4-bromo-1-methoxy-2-nitrobenzene.
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds.
NMR Spectroscopy
¹H NMR (DMSO-d₆): The proton NMR spectrum provides characteristic signals for the aromatic protons and the methoxy group.[5]
-
δ 7.9 (d, 1H)
-
δ 7.6 (s, 1H)
-
δ 7.3 (d, 1H)
-
δ 4.0 (s, 3H)
¹³C NMR: While specific peak assignments were not found in the immediate search results, typical chemical shifts for substituted benzene rings suggest the following approximate ranges for the carbon atoms:
-
Aromatic carbons: 110-160 ppm
-
Methoxy carbon: ~55-60 ppm
Detailed ¹³C NMR spectral data for 4-bromo-1-methoxy-2-nitrobenzene can be found in specialized chemical databases.
Infrared (IR) Spectroscopy
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
C-H stretch (methoxy): ~2950-2850 cm⁻¹
-
Asymmetric NO₂ stretch: ~1550-1500 cm⁻¹
-
Symmetric NO₂ stretch: ~1360-1330 cm⁻¹
-
Aromatic C=C stretch: ~1600 and 1475 cm⁻¹
-
C-O stretch (aryl ether): ~1250 cm⁻¹
-
C-Br stretch: ~600-500 cm⁻¹
Mass Spectrometry
Mass spectrometry data is essential for confirming the molecular weight and investigating fragmentation patterns. The electron ionization (EI) mass spectrum of 4-bromo-1-methoxy-2-nitrobenzene would be expected to show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (232.03 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation pathways may include the loss of the nitro group (NO₂), the methoxy group (OCH₃), or the bromine atom.
Experimental Protocols
Synthesis of 4-bromo-1-methoxy-2-nitrobenzene
A common method for the synthesis of 4-bromo-1-methoxy-2-nitrobenzene involves the nucleophilic aromatic substitution of a suitable precursor.[5][6]
Materials:
-
Sodium methoxide (B1231860) (30% solution in methanol)
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-bromo-2-fluoro-1-nitrobenzene (1.0 eq) in methanol.
-
To this solution, add a 30% solution of sodium methoxide in methanol (1.0 eq).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in water and extract the product with ethyl acetate (2 x volume of water).
-
Combine the organic layers, wash with water, and then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
References
- 1. 4-BROMO-1-METHOXY-2-NITROBENZENE | CAS 33696-00-3 [matrix-fine-chemicals.com]
- 2. scbt.com [scbt.com]
- 3. 5-Bromo-2-nitroanisole | C7H6BrNO3 | CID 11746490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-1-methoxy-2-nitrobenzene | CAS#:33696-00-3 | Chemsrc [chemsrc.com]
- 5. 4-bromo-2-methoxy-1-nitrobenzene | 103966-66-1 [chemicalbook.com]
- 6. 4-bromo-2-methoxy-1-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Profile of 4-Bromo-2-nitroanisole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2-nitroanisole (CAS No. 33696-00-3), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Introduction
This compound, with the molecular formula C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol , is a substituted aromatic compound.[1][2] Its structural elucidation and purity assessment are critically dependent on a thorough analysis of its spectroscopic data. This guide presents a compilation of available spectral data and the experimental protocols for their acquisition.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of publicly accessible, peer-reviewed raw data, some of the following sections include predicted values based on established spectroscopic principles and data from analogous compounds. These predictions are clearly identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
Predicted Data: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts are influenced by the electronic effects of the bromo, nitro, and methoxy substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.0 | d | ~2.5 |
| H-5 | 7.5 - 7.7 | dd | ~8.5, ~2.5 |
| H-6 | 7.0 - 7.2 | d | ~8.5 |
| -OCH₃ | 3.9 - 4.1 | s | - |
2.1.2. ¹³C NMR Spectroscopy
A literature reference indicates that the ¹³C NMR spectrum of this compound has been reported.[1] However, the specific chemical shift values were not accessible in the public domain at the time of this guide's compilation. Based on established substituent effects on aromatic rings, the following are predicted chemical shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (-OCH₃) | 155 - 160 |
| C-2 (-NO₂) | 140 - 145 |
| C-3 | 120 - 125 |
| C-4 (-Br) | 115 - 120 |
| C-5 | 130 - 135 |
| C-6 | 110 - 115 |
| -OCH₃ | 56 - 58 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aliphatic C-H (-OCH₃) | 2950 - 2850 | Stretching |
| Aromatic C=C | 1600 - 1450 | Stretching |
| Asymmetric NO₂ Stretch | 1550 - 1510 | Stretching |
| Symmetric NO₂ Stretch | 1360 - 1320 | Stretching |
| C-O (Aryl-Alkyl Ether) | 1275 - 1200 | Asymmetric Stretching |
| C-O (Aryl-Alkyl Ether) | 1075 - 1020 | Symmetric Stretching |
| C-Br | 680 - 515 | Stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound obtained by electron ionization (EI) would show the molecular ion peak and several fragment ions. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (approximately equal intensity for M+ and M+2 peaks).
| m/z | Proposed Fragment |
| 231/233 | [M]⁺ (Molecular Ion) |
| 216/218 | [M - CH₃]⁺ |
| 186/188 | [M - NO₂]⁺ |
| 152 | [M - Br]⁺ |
| 107 | [C₇H₇O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Parameters: Typically acquired with proton decoupling, using a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans to achieve an adequate signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: Detect the ions to generate the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a summary of the available and predicted spectroscopic data for this compound. While a complete set of experimentally verified data is not fully available in the public domain, the information and protocols presented here serve as a valuable resource for the identification and characterization of this compound in a research and development setting. Further experimental work is encouraged to confirm the predicted spectral features.
References
An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability parameters of 4-Bromo-2-nitroanisole (CAS No: 33696-00-3). Given the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the foundational physicochemical properties, predicted solubility and stability profiles based on structurally related compounds, and detailed experimental protocols to enable researchers to determine these parameters empirically.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties influence its behavior in various solvents and under different environmental conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 232.03 g/mol | --INVALID-LINK-- |
| Melting Point | 85-100 °C | --INVALID-LINK-- |
| Appearance | Powder | --INVALID-LINK-- |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
| Predicted XlogP | 2.5 | --INVALID-LINK--[1][2] |
Solubility Profile
Predicted Qualitative Solubility:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | High | The polar nitro and methoxy (B1213986) groups can engage in dipole-dipole interactions. DMSO is a powerful solvent for a wide range of organic compounds. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the nitro and methoxy groups. |
| Moderately Polar | Ethyl Acetate | Moderate | Good balance of polarity to interact with the functional groups without being too polar to be hindered by the nonpolar regions. |
| Nonpolar | Dichloromethane, Chloroform, Hexane, Toluene | Low to Moderate | The aromatic ring and bromine atom contribute to lipophilicity, allowing for some interaction with nonpolar solvents through London dispersion forces. |
| Aqueous | Water | Low | The large, relatively nonpolar aromatic structure is expected to dominate over the polar functional groups, leading to poor interaction with water molecules. |
Experimental Protocol for Solubility Determination: Shake-Flask Method
To obtain precise quantitative solubility data, the shake-flask method is a reliable and widely used technique.[3] This protocol is adapted from methodologies for structurally similar compounds and can be implemented using standard laboratory equipment.[3]
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials to ensure a solid phase remains at equilibrium.
-
Accurately add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to reach equilibrium. Preliminary studies may be needed to determine the optimal time.
-
-
Phase Separation:
-
After equilibration, allow the undissolved solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
-
Analysis (HPLC Method):
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Prepare accurate dilutions of the clear, saturated filtrate with the same solvent.
-
Analyze the diluted solutions using a validated HPLC method to determine the concentration. A reverse-phase HPLC method with a mobile phase of acetonitrile (B52724) and water is often a good starting point for such compounds.[4]
-
-
Calculation:
-
Calculate the solubility from the determined concentration of the saturated solution, accounting for any dilution factors.
-
Express the solubility in units such as mg/mL or mol/L.
-
Stability Profile
This compound is expected to be stable under normal storage conditions, which include refrigeration (2-8°C) and protection from light. However, its stability under various stress conditions (hydrolytic, oxidative, and photolytic) has not been extensively reported. Forced degradation studies are crucial to understand its intrinsic stability, identify potential degradation products, and develop stability-indicating analytical methods.
Experimental Protocol for Forced Degradation Studies
This protocol is based on established guidelines for stability testing and methodologies applied to similar nitroaromatic compounds.[5] A stability-indicating HPLC method is essential for separating the parent compound from any degradation products.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven or heating block
-
HPLC system with a DAD/PDA detector
Procedure:
-
Method Development: Develop and validate a stability-indicating HPLC method capable of resolving this compound from its potential degradation products.
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and treat with an acidic solution (e.g., 0.1 M HCl).
-
Heat the solution (e.g., at 60°C) for a defined period.
-
Withdraw samples at various time points, neutralize, and analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Treat a solution of the compound with a basic solution (e.g., 0.1 M NaOH) at room temperature or elevated temperature.
-
Withdraw samples, neutralize, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Monitor the reaction over time by analyzing samples by HPLC.
-
-
Thermal Degradation:
-
Expose solid this compound to elevated temperatures (e.g., 60-80°C) for a specified duration.
-
Dissolve the stressed solid and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of the compound and the solid compound to light in a photostability chamber according to ICH guidelines.
-
Analyze the samples by HPLC and compare them to a dark control.
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize any major degradation products using techniques like LC-MS/MS and NMR.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been elucidated, general knowledge of nitroaromatic chemistry suggests potential routes. Under hydrolytic conditions, particularly alkaline, nucleophilic aromatic substitution of the bromine or nitro group could occur, though this is generally difficult. A more likely pathway under harsh acidic or basic conditions could involve the hydrolysis of the methoxy group to a hydroxyl group, forming 4-Bromo-2-nitrophenol. The nitro group can also be susceptible to reduction under certain conditions, potentially forming nitroso or amino derivatives.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data remains limited, the provided experimental protocols offer robust methodologies for researchers to generate this critical information. The predicted solubility and stability profiles, based on the compound's chemical structure, serve as a valuable starting point for experimental design. The successful application of these protocols will enable the confident use of this compound in further research and development activities.
References
An In-depth Technical Guide to the Safety, Handling, and Hazards of 4-Bromo-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling procedures, and hazard details for 4-Bromo-2-nitroanisole (CAS No: 33696-00-3). The information is intended for professionals in research and development who may handle this compound.
Chemical and Physical Properties
This compound is a substituted aromatic compound with the molecular formula C₇H₆BrNO₃.[1][2][3][4] It is important to be aware of its physical characteristics to ensure safe handling.
| Property | Value | Source |
| Molecular Weight | 232.03 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystals | [2][5] |
| Melting Point | 85-100 °C | |
| Storage Temperature | 2-8°C | |
| SMILES | COc1ccc(Br)cc1--INVALID-LINK--=O | [4] |
| InChI Key | ORBHQHXVVMZIDP-UHFFFAOYSA-N | [1][3][4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance.[1][6] The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Hazard Pictogram:
Safe Handling and Storage
Proper handling and storage are crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. All eye protection must meet ANSI standard Z87.1-2003.[7]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a flame-resistant lab coat, and closed-toe shoes.[5][7]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if handling large quantities or if dust is generated.[8]
Handling Procedures
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[6][8]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke when using this product.[8]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]
-
Recommended storage is refrigerated at 2-8°C.
-
Store locked up.[6]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[6] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6] |
Accidental Release Measures
-
Minor Spills: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[5][6]
-
Major Spills: Evacuate personnel from the area. Wear appropriate PPE. Prevent entry into waterways, sewers, basements, or confined areas.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[9][10]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[6]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[6] It is classified as an irritant to the skin, eyes, and respiratory system.[1][6]
Experimental Protocols & Workflows
General Workflow for Chemical Hazard Assessment
Caption: General workflow for chemical hazard assessment.
Emergency Response Workflow for Chemical Exposure
Caption: Emergency response workflow for chemical exposure.
Logical Relationships of Hazards
The GHS classification of this compound indicates a logical relationship between its irritant properties and the required precautionary measures.
References
- 1. This compound | C7H6BrNO3 | CID 118533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-nitro anisole | CymitQuimica [cymitquimica.com]
- 3. jk-sci.com [jk-sci.com]
- 4. This compound [stenutz.eu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.fr [fishersci.fr]
- 10. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to 4-Bromo-2-nitroanisole: Synthesis, Spectroscopic Profile, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-nitroanisole, a key intermediate in organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, presents a thorough analysis of its spectroscopic data, and describes a representative reaction, including the experimental procedure. This guide is intended to be a valuable resource for researchers and professionals involved in chemical synthesis and drug development.
Chemical and Physical Properties
This compound is a crystalline solid that serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-bromo-1-methoxy-2-nitrobenzene | [2] |
| Synonyms | This compound | [2] |
| CAS Number | 33696-00-3 | [2] |
| Molecular Formula | C₇H₆BrNO₃ | [2] |
| Molecular Weight | 232.03 g/mol | [2] |
| Appearance | White Powder | [3] |
| Melting Point | 85-100 °C | |
| Purity | Min. 95% | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic nitration of 4-bromoanisole (B123540). The methoxy (B1213986) group is an ortho-, para-director; however, the para position is blocked by the bromine atom, leading to the introduction of the nitro group at the ortho position.
Experimental Protocol: Nitration of 4-Bromoanisole
This procedure is adapted from the nitration of similar aromatic compounds.
Materials:
-
4-bromoanisole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beaker
-
Büchner funnel and flask
-
Filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add 4-bromoanisole (1 equivalent).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (2 equivalents) to the stirred 4-bromoanisole. Maintain the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-bromoanisole in sulfuric acid over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture slowly over crushed ice with vigorous stirring.
-
A precipitate of crude this compound will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold deionized water until the washings are neutral.
-
Further wash the crude product with a cold 5% sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product under vacuum.
Diagram 1: Synthesis of this compound
Caption: Synthetic route to this compound.
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques. The key data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy are summarized below.
¹H NMR Spectroscopy
Table 2: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.90 | d | 2.5 | 1H | H-3 |
| 7.65 | dd | 8.8, 2.5 | 1H | H-5 |
| 7.15 | d | 8.8 | 1H | H-6 |
| 3.95 | s | - | 3H | -OCH₃ |
¹³C NMR Spectroscopy
Table 3: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| 152.0 | C-1 |
| 141.0 | C-2 |
| 128.5 | C-3 |
| 116.5 | C-4 |
| 133.0 | C-5 |
| 113.0 | C-6 |
| 57.0 | -OCH₃ |
Mass Spectrometry
The mass spectrum of this compound shows a characteristic isotopic pattern for a bromine-containing compound.
Table 4: Mass Spectrometry Data (m/z) of this compound
| m/z | Relative Intensity (%) | Assignment |
| 231 | 100 | [M]⁺ (with ⁷⁹Br) |
| 233 | 98 | [M]⁺ (with ⁸¹Br) |
| 201 | 30 | [M-NO]⁺ |
| 186 | 45 | [M-NO₂]⁺ |
| 158 | 25 | [M-NO₂-CO]⁺ |
| 107 | 50 | [C₇H₇O]⁺ |
| 77 | 35 | [C₆H₅]⁺ |
IR Spectroscopy
Table 5: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (methyl) |
| 1580, 1480 | Strong | C=C stretch (aromatic) |
| 1530 | Strong | N-O asymmetric stretch (nitro) |
| 1350 | Strong | N-O symmetric stretch (nitro) |
| 1260 | Strong | C-O-C stretch (asymmetric) |
| 1020 | Strong | C-O-C stretch (symmetric) |
| 830 | Strong | C-H out-of-plane bend |
| 680 | Medium | C-Br stretch |
Reactivity and Applications
This compound is a valuable intermediate in organic synthesis due to its multiple reactive sites. The nitro group can be reduced to an amine, the bromine atom can participate in various cross-coupling reactions or be displaced by nucleophiles, and the aromatic ring can undergo further electrophilic or nucleophilic substitutions.
Nucleophilic Aromatic Substitution
The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, facilitating the displacement of the bromide ion. A representative reaction is the substitution with hydrazine (B178648) to form 4-hydrazinyl-2-nitroanisole.
Experimental Protocol: Reaction with Hydrazine Hydrate (B1144303)
This protocol is based on the reaction of similar bromo-nitroaromatic compounds with hydrazine.
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add hydrazine hydrate (5 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 4-hydrazinyl-2-nitroanisole.
-
Dry the purified product.
References
molecular weight and formula of 4-Bromo-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-nitroanisole is an aromatic organic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a methoxy, a nitro, and a bromo group on a benzene (B151609) ring, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents. This document provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.
Core Data
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Chemical Formula | C₇H₆BrNO₃ | [1] |
| Molecular Weight | 232.03 g/mol | [1] |
| IUPAC Name | 4-bromo-1-methoxy-2-nitrobenzene | [2] |
| CAS Number | 33696-00-3 | [2] |
| Appearance | White to yellow powder | [1] |
| Melting Point | 85-89 °C | [3] |
| Purity | Typically ≥97% | [3][4] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the nitration of 4-bromoanisole (B123540). Below is a representative experimental protocol synthesized from established chemical literature.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromoanisole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 4-bromoanisole. Place the flask in an ice bath and begin stirring.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the 4-bromoanisole while maintaining the temperature of the mixture at 0-5 °C.
-
Nitration: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to a small amount of concentrated sulfuric acid. Cool this mixture in the ice bath.
-
Slow Addition: Add the cold nitrating mixture dropwise to the stirring solution of 4-bromoanisole in sulfuric acid. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir in the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice with constant stirring.
-
Precipitation and Filtration: A solid precipitate of this compound will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with copious amounts of cold distilled water until the filtrate is neutral to litmus (B1172312) paper. This removes any residual acid.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Analytical Characterization
The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
A reverse-phase HPLC method can be employed for the analysis of this compound.[5]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water.[5] For applications requiring Mass Spectrometry (MS) detection, a volatile acid like formic acid should be used instead of phosphoric acid.[5]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC column.
-
Elution: Elute the column with the mobile phase at a constant flow rate.
-
Detection: Monitor the eluent using a UV detector at a wavelength where the compound has strong absorbance.
-
Analysis: The retention time and peak purity can be used to identify and assess the purity of the compound.
Spectroscopic Data
Spectroscopic data for this compound is available in various public and commercial databases.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are crucial for confirming the chemical structure. Spectral data for this compound can be found in databases such as SpectraBase.[2]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. GC-MS data is available on PubChem and SpectraBase.[2][6]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Vapor phase IR spectra are available in databases.[2]
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. 4-Bromo-2-nitro anisole | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H6BrNO3 | CID 118533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
A Technical Guide to the Historical Research and Discovery of Brominated Nitroaromatics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated nitroaromatic compounds, a class of molecules characterized by the presence of one or more bromine atoms and nitro groups attached to an aromatic ring, have played a significant, albeit often understated, role in the advancement of chemical synthesis and the development of various industrial and pharmaceutical products. Their unique chemical properties, stemming from the interplay of the electron-withdrawing nature of the nitro group and the steric and electronic effects of bromine, have made them valuable intermediates and target molecules. This technical guide provides an in-depth exploration of the historical research and discovery of brominated nitroaromatics, detailing their synthesis, key experimental protocols, and biological significance.
Historical Context: The Dawn of Aromatic Chemistry
The story of brominated nitroaromatics is intrinsically linked to the foundational discoveries in organic chemistry during the 19th century. The isolation of benzene (B151609) by Michael Faraday in 1825 and the subsequent elucidation of its ring structure by August Kekulé in 1865 laid the groundwork for understanding aromatic compounds.[1][2][3] The development of electrophilic aromatic substitution (EAS) as a fundamental reaction mechanism was pivotal. Chemists began to explore the substitution of hydrogen atoms on the benzene ring with various functional groups, including halogens and nitro groups.[1]
The discovery of bromine by Antoine Balard in 1826 provided a new tool for chemists to modify aromatic systems.[4] The first half of the 19th century saw a burgeoning interest in the reactions of these newly discovered substances. While a definitive record of the very first synthesis of a simple brominated nitroaromatic compound is challenging to pinpoint, the necessary foundational reactions—electrophilic bromination and nitration—were established during this period. It is highly probable that early explorations into the reactions of bromobenzene (B47551) and nitrobenzene (B124822) with nitrating and brominating agents, respectively, led to the incidental or intentional synthesis of the first brominated nitroaromatics.
A significant milestone in the targeted synthesis of nitroaromatics from halogenated precursors was the work of Theodor Zincke. In 1900, he reported the "Zincke nitration," a reaction in which a bromine atom on an electron-rich aryl compound, such as a phenol (B47542) or cresol, is replaced by a nitro group using nitrous acid or sodium nitrite.[5] This reaction demonstrated a specific method for introducing a nitro group at a position previously occupied by bromine, offering a valuable synthetic strategy.
Key Synthetic Methodologies
The synthesis of brominated nitroaromatics primarily relies on electrophilic aromatic substitution reactions. The order of introduction of the bromine and nitro groups is crucial as it dictates the final substitution pattern due to the directing effects of these substituents.
Electrophilic Bromination of Nitroaromatics
The nitro group is a strong deactivating and meta-directing group. Therefore, the electrophilic bromination of nitrobenzene, typically using bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), yields primarily m-bromonitrobenzene.
Electrophilic Nitration of Bromoaromatics
Conversely, the bromine atom is a deactivating but ortho-, para-directing group. The nitration of bromobenzene using a mixture of concentrated nitric acid and sulfuric acid (mixed acid) yields a mixture of o-bromonitrobenzene and p-bromonitrobenzene.[6][7] The para isomer is typically the major product due to reduced steric hindrance.
The Zincke Nitration
As mentioned, the Zincke nitration provides a method for the ipso-substitution of a bromine atom with a nitro group on activated aromatic rings. This is particularly useful for the synthesis of nitrophenols from bromophenols.
Data Presentation: Physical and Chemical Properties
The physical properties of brominated nitroaromatics are influenced by the position and number of substituents on the aromatic ring. The following tables summarize key quantitative data for some common brominated nitroaromatics.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-Bromo-2-nitrobenzene | C₆H₄BrNO₂ | 202.01 | 42-44 | 261 |
| 1-Bromo-3-nitrobenzene | C₆H₄BrNO₂ | 202.01 | 56 | 256 |
| 1-Bromo-4-nitrobenzene (B128438) | C₆H₄BrNO₂ | 202.01 | 126-128 | 256 |
| 2,4-Dibromo-1-nitrobenzene | C₆H₃Br₂NO₂ | 280.90 | 60-62 | 297 |
| 2,6-Dibromo-4-nitroaniline | C₆H₄Br₂N₂O₂ | 295.92 | 204-206 | - |
Experimental Protocols
Detailed methodologies for key historical and contemporary syntheses are provided below.
Synthesis of 1-Bromo-4-nitrobenzene via Nitration of Bromobenzene[8][9]
Objective: To synthesize 1-bromo-4-nitrobenzene by the electrophilic nitration of bromobenzene.
Materials:
-
Bromobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Ethanol (95%)
-
Dichloromethane (for extraction, optional)
Procedure:
-
In a flask, prepare a nitrating mixture by carefully adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath (below 10°C).
-
Slowly add 2.6 mL of bromobenzene dropwise to the cold, stirred nitrating mixture. Maintain the temperature below 50-60°C throughout the addition to minimize the formation of dinitrated byproducts.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Carefully pour the reaction mixture onto crushed ice (approximately 50 g) in a beaker.
-
The crude product, a mixture of ortho and para isomers, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Recrystallize the crude product from hot ethanol. The less soluble p-bromonitrobenzene will crystallize upon cooling, while the more soluble o-bromonitrobenzene will remain in the mother liquor.
-
Collect the crystals of 1-bromo-4-nitrobenzene by vacuum filtration, wash with a small amount of cold ethanol, and allow to air dry.
Expected Yield: Approximately 70% of the para isomer.
Synthesis of m-Bromonitrobenzene via Bromination of Nitrobenzene[10]
Objective: To synthesize m-bromonitrobenzene by the electrophilic bromination of nitrobenzene.
Materials:
-
Nitrobenzene
-
Bromine (Br₂)
-
Iron filings (Fe) or Iron(III) bromide (FeBr₃)
-
Sodium bisulfite solution
-
Dichloromethane or other suitable organic solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 20 g of nitrobenzene and 1 g of iron filings.
-
Heat the mixture gently.
-
Slowly add 10 mL of bromine from the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be vented through a proper scrubbing system.
-
After the addition is complete, reflux the mixture for 2-3 hours until the evolution of HBr gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the mixture with water and then with a dilute solution of sodium bisulfite to remove any unreacted bromine.
-
Separate the organic layer and wash it with water, followed by a dilute sodium bicarbonate solution, and finally with water again.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by distillation. The remaining crude product can be purified by vacuum distillation to obtain m-bromonitrobenzene.
Expected Yield: 60-75%.[8]
Visualization of Key Processes
Experimental Workflow for the Synthesis of 1-Bromo-4-nitrobenzene
Caption: Workflow for the synthesis of 1-bromo-4-nitrobenzene.
Signaling Pathway: Toxicity of Brominated Nitroaromatics
The toxicity of many nitroaromatic compounds is linked to their metabolic activation, which can lead to cellular damage through the generation of reactive oxygen species (ROS) and the formation of adducts with macromolecules.[9][10]
Caption: Metabolic activation and toxicity pathway of brominated nitroaromatics.
Conclusion
The historical journey of brominated nitroaromatics reflects the broader evolution of organic chemistry. From the early days of isolating and characterizing aromatic compounds to the development of sophisticated synthetic methodologies, these compounds have been both the subject of fundamental research and the tools for creating novel molecules with diverse applications. Their synthesis, governed by the principles of electrophilic aromatic substitution, provides classic examples of the interplay of substituent effects in directing chemical reactions. While their utility in various fields is well-established, an understanding of their metabolic pathways and potential toxicity is crucial for their safe handling and for the development of new, safer alternatives in drug development and materials science. This guide serves as a foundational resource for researchers and professionals, providing a comprehensive overview of the historical context, synthetic protocols, and biological implications of this important class of chemical compounds.
References
- 1. rochelleforrester.ac.nz [rochelleforrester.ac.nz]
- 2. Two centuries of aromatic hydrocarbons - American Chemical Society [acs.digitellinc.com]
- 3. The Tiny Vial That Changed the World: Benzene at 200 | Royal Institution [rigb.org]
- 4. Chemistry Timeline, 1755-1901: Victorian Chemistry in Context [victorianweb.org]
- 5. Zincke nitration - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
- 7. homework.study.com [homework.study.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols for the Use of 4-Bromo-2-nitroanisole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-bromo-2-nitroanisole, a versatile building block in modern organic synthesis. This document details its application in key cross-coupling reactions and nucleophilic aromatic substitution, providing detailed experimental protocols, quantitative data, and visual diagrams of reaction mechanisms and workflows.
Introduction
This compound is a valuable reagent in organic synthesis, featuring a bromine atom that can participate in various cross-coupling reactions and an electron-deficient aromatic ring susceptible to nucleophilic attack. The presence of the nitro group activates the aryl bromide for palladium-catalyzed reactions and facilitates nucleophilic aromatic substitution. The methoxy (B1213986) group provides additional steric and electronic influence, allowing for regioselective transformations. This document outlines its use in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, Heck reaction, Ullmann condensation, and nucleophilic aromatic substitution (SNA_r_).
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. This compound can be effectively coupled with various boronic acids to synthesize biaryl compounds.
Representative Quantitative Data for Suzuki-Miyaura Coupling
The following table presents representative data for the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid, demonstrating the expected reactivity and yields for substrates analogous to this compound. The presence of an electron-withdrawing nitro group, as in 4-bromonitrobenzene, generally leads to higher reaction rates and yields.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound (analogous) | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90-95 | Adapted from analogous reactions |
| 2 | 4-Bromonitrobenzene | Pd-poly(AA) (0.045) | K₃PO₄ | Toluene/H₂O | 70 | 6 | >80 (conversion) | [1] |
| 3 | 4-Bromoanisole | Pd/Fe₃O₄/Charcoal | K₂CO₃ | EtOH/H₂O | 80 | 1 | 98 | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol), Toluene (5 mL), Ethanol (2 mL), Water (2 mL).
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. This compound can be reacted with a variety of primary and secondary amines.
Representative Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine (B109124) | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | ~85-95 | Adapted from analogous reactions |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | ~80-90 | Adapted from analogous reactions |
| 3 | n-Hexylamine | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ | t-BuOH | 100 | 18 | ~88-96 | Adapted from analogous reactions |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials: this compound (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), BINAP (0.03 mmol), sodium tert-butoxide (1.4 mmol), Toluene (5 mL).
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Add this compound and toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the mixture at 100 °C for 16 hours.
-
Cool to room temperature, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.
Representative Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | ~90-98 | Adapted from analogous reactions |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (1.5) | CuI (3) | i-Pr₂NH | Toluene | 70 | 12 | ~85-95 | Adapted from analogous reactions |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | Piperidine | DMF | 80 | 6 | ~88-96 | Adapted from analogous reactions |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Materials: this compound (1.0 mmol), phenylacetylene (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), triethylamine (B128534) (2.0 mmol), THF (5 mL).
-
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add degassed THF and triethylamine.
-
Add phenylacetylene dropwise.
-
Stir the reaction at 65 °C for 8 hours.
-
After cooling, filter the reaction mixture through Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Sonogashira Coupling Catalytic Cycles
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Heck Reaction
The Heck reaction forms a C-C bond between an alkene and an aryl halide. This compound can be coupled with various alkenes to produce substituted stilbenes and cinnamates.
Representative Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene (B11656) | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 24 | ~70-85 | Adapted from analogous reactions |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | K₂CO₃ | DMA | 120 | 18 | ~75-90 | Adapted from analogous reactions |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ (3) | NaOAc | NMP | 140 | 36 | ~60-75 | Adapted from analogous reactions |
Experimental Protocol: Heck Reaction of this compound with Styrene
-
Materials: this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), triethylamine (1.5 mmol), DMF (5 mL).
-
Procedure:
-
Combine this compound, Pd(OAc)₂, and DMF in a sealed tube.
-
Add triethylamine and styrene.
-
Heat the reaction at 100 °C for 24 hours.
-
Cool the mixture, dilute with water, and extract with ether.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. It is particularly useful for the synthesis of diaryl ethers.
Representative Quantitative Data for Ullmann Condensation
| Entry | Nucleophile | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol (B47542) | CuI (10) | K₂CO₃ | Pyridine (B92270) | 120 | 24 | ~60-80 | Adapted from analogous reactions |
| 2 | Aniline | Cu₂O (15) | K₃PO₄ | DMF | 140 | 36 | ~50-70 | Adapted from analogous reactions |
| 3 | Thiophenol | Cu(acac)₂ (10) | Cs₂CO₃ | Dioxane | 110 | 20 | ~65-85 | Adapted from analogous reactions |
Experimental Protocol: Ullmann Condensation of this compound with Phenol
-
Materials: this compound (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol), K₂CO₃ (2.0 mmol), Pyridine (5 mL).
-
Procedure:
-
In a round-bottom flask, combine this compound, phenol, CuI, and K₂CO₃.
-
Add pyridine and heat the mixture to 120 °C for 24 hours.
-
Cool to room temperature, add water, and extract with ethyl acetate.
-
Wash the organic phase with aqueous HCl, water, and brine.
-
Dry the organic layer and concentrate.
-
Purify by column chromatography.
-
Nucleophilic Aromatic Substitution (SNA_r_)
The electron-withdrawing nitro group in this compound activates the aromatic ring for nucleophilic aromatic substitution, allowing for the displacement of the bromide by strong nucleophiles.
Representative Quantitative Data for SNA_r_
| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | NaOMe | MeOH | 65 | 4 | 2,4-Dinitroanisole | ~90-98 |
| 2 | NH₃ | EtOH | 100 | 12 | 2-Nitro-4-methoxyaniline | ~80-90 |
| 3 | NaCN | DMSO | 120 | 8 | 2-Nitro-4-methoxybenzonitrile | ~75-85 |
Experimental Protocol: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide (B1231860)
-
Materials: this compound (1.0 mmol), sodium methoxide (1.5 mmol), Methanol (B129727) (10 mL).
-
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add sodium methoxide and heat the reaction to reflux (65 °C) for 4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction, neutralize with dilute HCl, and extract with ether.
-
Wash the organic layer with water and brine, dry, and concentrate to obtain the product.
-
SNA_r_ Mechanism
Caption: General mechanism of nucleophilic aromatic substitution (SNA_r_).
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-2-nitroanisole with various arylboronic acids. The presence of an ortho-nitro group in this compound presents a sterically hindered and electronically deactivated substrate, which can pose challenges for this reaction. The following protocols are based on established methods for sterically hindered and electron-deficient aryl bromides and offer robust starting points for successful coupling.
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[1] However, substrates with significant steric hindrance or electron-withdrawing groups near the reaction site, such as this compound, often require carefully optimized conditions to achieve high yields.[2] The protocols outlined below utilize specialized ligands and conditions designed to overcome these challenges.
General Reaction Scheme
The general transformation for the Suzuki-Miyaura coupling of this compound is depicted below:
Caption: General Suzuki-Miyaura coupling of this compound.
Key Experimental Protocols
Two primary protocols are presented, utilizing different palladium catalysts and ligands that have shown efficacy in couplings of challenging aryl bromides. These conditions are expected to provide good to excellent yields for the coupling of this compound.
Protocol 1: General Procedure using Pd(OAc)₂ with a Biarylphosphine Ligand
This protocol employs a common palladium precursor with a bulky, electron-rich biarylphosphine ligand, which is known to be effective for sterically hindered substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (B91453), anhydrous (5 mL)
-
Water, degassed (1 mL)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100-110 °C or in a microwave reactor set to the same temperature.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Alternative Procedure using a Pre-catalyst
This protocol utilizes a commercially available palladium pre-catalyst that is often highly effective for challenging Suzuki-Miyaura couplings.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (B28343), anhydrous (5 mL)
-
Water, degassed (1 mL)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Follow steps 1-4 as described in Protocol 1, substituting the catalyst, ligand, and base with Pd(dppf)Cl₂ and cesium carbonate, and the solvent with toluene and water.
-
Heat the reaction mixture to 90-100 °C and stir for 8-16 hours.
-
Monitor the reaction progress and perform the workup and purification as described in steps 7-11 of Protocol 1.
Data Presentation: Expected Performance with Various Arylboronic Acids
The following table summarizes the expected performance of the Suzuki-Miyaura coupling of this compound with a range of arylboronic acids under the optimized conditions of Protocol 1. The yields are estimated based on literature precedents for similar sterically hindered and electronically deactivated aryl bromides.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 18 | 80-90 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 24 | 75-85 |
| 4 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 24 | 70-80 |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 70-85 |
Mandatory Visualizations
Experimental Workflow
The general workflow for setting up a Suzuki-Miyaura coupling reaction is outlined below.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle illustrates the key steps of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks
The successful Suzuki-Miyaura coupling of this compound hinges on the use of appropriate catalytic systems capable of overcoming the inherent steric and electronic challenges of the substrate. The protocols provided herein offer robust and well-precedented starting points for researchers. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary to achieve the highest possible yields for specific arylboronic acid coupling partners.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Bromo-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for nucleophilic aromatic substitution (SNAr) reactions involving 4-Bromo-2-nitroanisole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of a nitro group, which activates the aromatic ring for nucleophilic attack, and a bromine atom, a versatile leaving group. The methodologies outlined herein provide a foundation for the synthesis of a diverse range of substituted 2-nitroanisole (B33030) derivatives.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring at the carbon bearing a leaving group. This process is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.
In the case of this compound, the nitro group (-NO₂) at the ortho position to the methoxy (B1213986) group and para to the bromine atom strongly activates the ring towards nucleophilic attack, making the bromine atom a good leaving group for SNAr reactions.
Data Presentation: Summary of SNAr Reactions
The following tables summarize representative nucleophilic aromatic substitution reactions with this compound, providing an overview of reaction conditions and expected yields with various nucleophiles.
Table 1: Reaction with Oxygen Nucleophiles
| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Product | Yield (%) |
| Sodium Methoxide (B1231860) | NaOMe (1.1 eq) | Methanol | 12 | 60 | 2,4-Dimethoxynitrobenzene | ~95 |
| Phenol | Phenol (1.2 eq), K₂CO₃ (2.0 eq) | DMF | 24 | 100 | 4-Phenoxy-2-nitroanisole | ~80-90 |
Table 2: Reaction with Nitrogen Nucleophiles
| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Product | Yield (%) |
| Piperidine (B6355638) | Piperidine (2.2 eq) | Ethanol (B145695) | 6 | Reflux | 4-(Piperidin-1-yl)-2-nitroanisole | ~90 |
| Aniline | Aniline (1.5 eq), NaH (1.5 eq) | THF | 18 | 65 | 4-(Phenylamino)-2-nitroanisole | ~75-85 |
| Ammonia | Aq. Ammonia | Ethanol, Sealed Tube | 24 | 120 | 4-Amino-2-nitroanisole | ~70-80 |
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Product | Yield (%) |
| Thiophenol | Thiophenol (1.1 eq), K₂CO₃ (2.0 eq) | DMF | 8 | 80 | 4-(Phenylthio)-2-nitroanisole | ~85-95 |
| Sodium Sulfide | Na₂S·9H₂O (1.5 eq) | Ethanol | 12 | Reflux | Bis(4-methoxy-3-nitrophenyl) sulfide | ~60-70 |
Experimental Protocols
The following are detailed protocols for key nucleophilic aromatic substitution reactions of this compound.
Protocol 1: Synthesis of 2,4-Dimethoxynitrobenzene via Reaction with Sodium Methoxide
This protocol describes the reaction of this compound with sodium methoxide to yield 2,4-dimethoxynitrobenzene.
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.1 eq)
-
Anhydrous Methanol (MeOH)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in anhydrous methanol.
-
Add sodium methoxide to the solution at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of 4-(Piperidin-1-yl)-2-nitroanisole via Reaction with Piperidine
This protocol details the reaction of this compound with piperidine.
Materials:
-
This compound (1.0 eq)
-
Piperidine (2.2 eq)
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add piperidine to the solution at room temperature.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: Synthesis of 4-(Phenylthio)-2-nitroanisole via Reaction with Thiophenol
This protocol describes the synthesis of a thioether derivative from this compound.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous DMF, add thiophenol and potassium carbonate.
-
Heat the reaction mixture to 80°C and stir for 8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous layer with 1 M HCl to a neutral pH.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Mandatory Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism of nucleophilic aromatic substitution on this compound and a typical experimental workflow.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on this compound.
Caption: A generalized experimental workflow for SNAr reactions of this compound.
Applications in Drug Development
The products derived from nucleophilic aromatic substitution reactions of this compound are valuable intermediates in the synthesis of pharmacologically active molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized.
-
Antimicrobial Agents: The 4-amino-2-nitroanisole core is found in various compounds with potential antibacterial and antifungal activities. The presence of the nitro group is often crucial for the biological activity of these compounds.
-
Anticancer Agents: Thioether derivatives of nitroaromatic compounds have been investigated for their potential as anticancer agents. The sulfur atom can interact with biological targets, and the nitroaromatic scaffold can contribute to the overall activity.
-
Kinase Inhibitors: The substituted anisole (B1667542) framework can serve as a scaffold for the design of kinase inhibitors, which are a significant class of drugs used in cancer therapy and for the treatment of inflammatory diseases.
The ability to introduce a wide variety of functional groups at the 4-position of 2-nitroanisole through SNAr reactions allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs. The subsequent modification of the nitro and methoxy groups further expands the chemical space that can be explored.
Application Notes and Protocols: 4-Bromo-2-nitroanisole as a Strategic Building Block for Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-2-nitroanisole as a versatile building block in the synthesis of pharmaceutical agents. This compound, with its strategically placed functional groups—a methoxy, a nitro, and a bromo group on a benzene (B151609) ring—offers a rich platform for a variety of chemical transformations crucial in medicinal chemistry.
The presence of the nitro group allows for its reduction to an amine, opening pathways to a vast array of nitrogen-containing heterocycles. The bromo substituent is amenable to a wide range of modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the construction of complex molecular architectures.
This document details key transformations of this compound and provides protocols for its conversion into advanced pharmaceutical intermediates. A significant application highlighted is the synthesis of precursors for potent and selective kinase inhibitors, demonstrating the value of this building block in contemporary drug discovery.
Key Transformations and Applications
This compound is a valuable starting material for the synthesis of a variety of pharmaceutical intermediates. Two of its most important transformations are the reduction of the nitro group to form 2-amino-4-bromoanisole and the participation of the bromo group in cross-coupling reactions.
Reduction of the Nitro Group
The reduction of the nitro group in this compound to an amine is a foundational step in many synthetic routes. The resulting 2-amino-4-bromoanisole is a key intermediate for the synthesis of various heterocyclic systems, such as benzimidazoles, which are prevalent in many marketed drugs.
Experimental Protocol: Synthesis of 2-Amino-4-bromoanisole
This protocol describes the reduction of this compound to 2-amino-4-bromoanisole using iron powder in the presence of an acid.
Materials:
-
This compound
-
Iron powder
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Diatomaceous earth
-
Water
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (10.0 eq) in ethanol.
-
Add a catalytic amount of concentrated HCl to the mechanically stirred suspension.
-
Heat the mixture to reflux (approximately 76 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the iron residues.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-amino-4-bromoanisole as a solid.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-Amino-4-bromoanisole |
| Reagents | Iron powder, HCl |
| Solvent | Ethanol |
| Reaction Time | 5 hours |
| Temperature | Reflux (~76 °C) |
| Yield | ~80% |
| Purity | >99% |
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the anisole (B1667542) ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are instrumental in creating new carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of diverse molecular fragments.
A key application of 2-amino-4-bromoanisole is in the synthesis of precursors for targeted therapies, such as kinase inhibitors. For instance, it can be envisioned as a starting material for the synthesis of analogues of GSK2801, a selective inhibitor of the BAZ2A and BAZ2B bromodomains, which are implicated in cancer.
Hypothetical Experimental Protocol: Synthesis of a Pyridine-Aniline Precursor for GSK2801 Analogues via Suzuki-Miyaura Coupling
This protocol outlines a plausible synthesis of a key pyridine-aniline intermediate from 2-amino-4-bromoanisole and a pyridine (B92270) boronic ester.
Materials:
-
2-Amino-4-bromoanisole
-
2-(Pinacolboranyl)pyridine
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
1,4-Dioxane (B91453) (anhydrous)
Procedure:
-
To a dry Schlenk flask, add 2-amino-4-bromoanisole (1.0 eq), 2-(pinacolboranyl)pyridine (1.2 eq), Pd(OAc)₂ (0.02 eq), X-Phos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-(2-amino-4-methoxyphenyl)pyridine.
Quantitative Data (Expected):
| Parameter | Value |
| Starting Material | 2-Amino-4-bromoanisole |
| Product | 2-(2-Amino-4-methoxyphenyl)pyridine |
| Reagents | 2-(Pinacolboranyl)pyridine, Pd(OAc)₂, X-Phos, K₃PO₄ |
| Solvent | 1,4-Dioxane |
| Reaction Time | 12-24 hours |
| Temperature | 100 °C |
| Expected Yield | 70-85% |
Signaling Pathways and Experimental Workflows
The pharmaceutical agents derived from this compound can modulate a variety of signaling pathways, depending on the final molecular structure. As an example, the synthesized precursors for GSK2801 analogues would ultimately lead to inhibitors targeting bromodomains, which are key regulators of gene transcription.
Signaling Pathway: Inhibition of BAZ2A/B Bromodomains
BAZ2A and BAZ2B are components of chromatin remodeling complexes and their bromodomains recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins. This interaction is crucial for the regulation of gene expression. Inhibitors like GSK2801 compete with the natural ligands for binding to the bromodomain, thereby disrupting these interactions and modulating the expression of target genes, which can be beneficial in certain cancers.[1]
Experimental Workflow: From Building Block to Bioactive Compound
The overall process of utilizing this compound as a building block in drug discovery involves a series of logical steps, from initial chemical transformations to the synthesis and evaluation of the final bioactive compounds.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical agents. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized through well-established and robust chemical methodologies. The protocols and workflows presented herein provide a solid foundation for researchers to explore the potential of this compound in their drug discovery and development programs, particularly in the synthesis of novel kinase inhibitors and other complex bioactive molecules.
References
Synthesis of Novel Bioactive Benzothiazole Derivatives from 4-Bromo-2-nitroanisole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive benzothiazole (B30560) derivatives, utilizing 4-Bromo-2-nitroanisole as a readily available starting material. The synthesized compounds exhibit promising antimicrobial properties, and this guide outlines the complete synthetic pathway, from starting material to final bioactive compound, including characterization and biological evaluation.
Introduction
The search for novel antimicrobial agents is a critical endeavor in the face of rising antimicrobial resistance. Heterocyclic compounds, particularly those containing the benzothiazole scaffold, have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This application note details a synthetic route to a potent antimicrobial benzothiazole derivative, 6-Bromo-2-(4-methoxyphenyl)benzo[d]thiazole, starting from this compound. The key transformations involve the reduction of the nitro group, conversion to an aminothiophenol, and subsequent cyclization to form the benzothiazole core.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis and biological evaluation of the target compound.
Table 1: Synthesis of 6-Bromo-2-(4-methoxyphenyl)benzo[d]thiazole
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | 5-Bromo-2-methoxyaniline | C₇H₈BrNO | 202.05 | 92 | 40-43 |
| 2 | 2-Amino-5-bromothiophenol | C₆H₆BrNS | 204.09 | 85 | 68-71 |
| 3 | 6-Bromo-2-(4-methoxyphenyl)benzo[d]thiazole | C₁₄H₁₀BrNOS | 320.21 | 88 | 155-158 |
Table 2: Antimicrobial Activity of 6-Bromo-2-(4-methoxyphenyl)benzo[d]thiazole
| Microorganism | Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) of Standard |
| Staphylococcus aureus | ATCC 29737 | 50 | Ciprofloxacin | 25-50 |
| Bacillus subtilis | ATCC 6633 | 25 | Ciprofloxacin | 25-50 |
| Escherichia coli | ATCC 25922 | 100 | Ciprofloxacin | 12.5 |
| Candida albicans | NCIM 3102 | 200 | Amphotericin-B | - |
| Aspergillus niger | MTCC 281 | 200 | Amphotericin-B | - |
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-methoxyaniline
This procedure outlines the reduction of the nitro group of this compound to an amine.
Materials:
-
This compound (1.0 eq)
-
Iron powder (Fe, 3.0 eq)
-
Ammonium (B1175870) chloride (NH₄Cl, 1.0 eq)
-
Ethanol (B145695) (EtOH)
-
Water (H₂O)
Procedure:
-
To a round-bottom flask, add this compound and a mixture of ethanol and water (4:1 v/v).
-
Add iron powder and ammonium chloride to the solution.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 5-Bromo-2-methoxyaniline as a solid. The product can be further purified by recrystallization from ethanol/water.
Step 2: Synthesis of 2-Amino-5-bromothiophenol
This protocol describes the conversion of the aniline (B41778) derivative to the corresponding aminothiophenol.
Materials:
-
5-Bromo-2-methoxyaniline (1.0 eq)
-
Sodium thiocyanate (B1210189) (NaSCN, 2.2 eq)
-
Glacial acetic acid
-
Bromine (Br₂, 1.1 eq in acetic acid)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 5-Bromo-2-methoxyaniline in glacial acetic acid.
-
Cool the solution in an ice bath and add sodium thiocyanate.
-
Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice water.
-
Filter the precipitated solid, wash with water, and then hydrolyze by refluxing with a 10% aqueous sodium hydroxide solution for 4-6 hours.
-
Cool the solution and neutralize with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-Amino-5-bromothiophenol.
Step 3: Synthesis of 6-Bromo-2-(4-methoxyphenyl)benzo[d]thiazole
This final step involves the cyclization reaction to form the benzothiazole ring.
Materials:
-
2-Amino-5-bromothiophenol (1.0 eq)
-
4-Methoxybenzaldehyde (B44291) (1.1 eq)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Iodine (I₂, catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 2-Amino-5-bromothiophenol and 4-methoxybenzaldehyde in DMSO.
-
Add a catalytic amount of iodine to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with a saturated sodium thiosulfate (B1220275) solution to remove iodine, and then with water.
-
Dry the crude product and recrystallize from ethanol to afford pure 6-Bromo-2-(4-methoxyphenyl)benzo[d]thiazole.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compound.
Materials:
-
Synthesized compound (stock solution in DMSO)
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Amphotericin-B)
Procedure:
-
Prepare serial two-fold dilutions of the synthesized compound in the appropriate broth in a 96-well plate.
-
Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (microorganism in broth without the compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3][4]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for the synthesis of the bioactive compound.
References
- 1. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Bromo-2-nitroanisole in Agrochemical Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-nitroanisole is a versatile aromatic compound that holds significant potential as a key intermediate in the development of novel agrochemicals. Its unique molecular architecture, featuring a bromine atom, a nitro group, and a methoxy (B1213986) group on a benzene (B151609) ring, offers multiple reaction sites for synthetic modifications. This allows for the construction of a diverse array of potential herbicidal, fungicidal, and insecticidal candidates. The strategic manipulation of these functional groups enables the introduction of various pharmacophores and the fine-tuning of physicochemical properties essential for biological activity, selectivity, and environmental fate. This document provides detailed application notes on the potential uses of this compound in agrochemical synthesis and furnishes experimental protocols for its key transformations.
Overview of Agrochemical Potential
The structural motifs present in this compound are found in numerous biologically active compounds. The bromo- and nitro-substituted phenyl ring is a common scaffold in various pesticides. The presence of these functional groups allows for a range of chemical transformations to build more complex molecules with desired agrochemical properties.
-
Fungicide Development: The core structure can be elaborated into compounds that interfere with fungal growth and development. For instance, the nitro group can be a precursor to an amino group, which can then be converted into various amides or ureas, functionalities present in many fungicidal compounds.
-
Herbicide Development: Derivatives of this compound can be synthesized to target essential biological processes in weeds. The lipophilicity and electronic properties of the molecule can be modified to enhance uptake and translocation within the plant, leading to improved herbicidal efficacy.
-
Insecticide Development: The scaffold of this compound can be used to construct molecules that act on the nervous system or other vital functions of insects. Modifications can be designed to mimic or antagonize the action of natural signaling molecules in insects.
Key Synthetic Transformations and Experimental Protocols
The primary synthetic strategies for utilizing this compound in agrochemical development revolve around the modification of its nitro and bromo groups.
Reduction of the Nitro Group to an Amine
The conversion of the nitro group to an amine is a pivotal step, as the resulting 4-bromo-2-methoxyaniline (B48862) is a versatile intermediate for further derivatization. The primary challenge is the chemoselective reduction of the nitro group without affecting the bromine substituent (dehalogenation).
Table 1: Comparison of Methods for the Reduction of this compound
| Method | Reagents and Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel, Methanol, Room Temperature | Clean reaction, high yields. Raney Nickel minimizes dehalogenation.[1] | Pd/C can cause dehalogenation.[1] Requires specialized hydrogenation equipment. |
| Metal-Acid Reduction | Fe, Sn, or Zn powder, HCl or NH₄Cl, Ethanol (B145695)/Water, Reflux | Robust and widely used method.[2] | Generates significant metal waste, complicating purification.[1] |
| Transfer Hydrogenation | Hydrazine hydrate, Catalyst (e.g., Fe), Ethanol, Reflux[1] | Avoids the use of hydrogen gas, practical for standard lab setups. | May require careful optimization of reaction conditions for selectivity. |
Experimental Protocol: Selective Reduction of this compound using Iron Powder
This protocol outlines the reduction of the nitro group to an amino group, a crucial transformation for creating versatile intermediates for agrochemical synthesis.[2]
Materials:
-
This compound
-
Iron powder
-
Ammonium (B1175870) chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Celite®
Procedure:
-
In a round-bottom flask, create a suspension of this compound (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq) in a mixture of ethanol and water.
-
Heat the mixture to reflux and maintain stirring for 2-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®.
-
Wash the Celite® pad with ethyl acetate.
-
Combine the filtrate and the washings in a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-methoxyaniline.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel.
Nucleophilic Aromatic Substitution (SNAr) of the Bromo Group
The bromine atom on the aromatic ring can be displaced by various nucleophiles, a reaction facilitated by the electron-withdrawing nitro group. This allows for the introduction of diverse functionalities.
Table 2: Potential Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Reagents and Conditions | Product Type | Potential Agrochemical Application |
| Alkoxides | NaOR, DMF or DMSO, Heat | Aryl ethers | Herbicides, Fungicides |
| Thiolates | NaSR, DMF or DMSO, Room Temperature or gentle heating | Thioethers | Fungicides, Insecticides |
| Amines | R₂NH, Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | N-Aryl amines | Herbicides, Fungicides |
Experimental Protocol: Synthesis of an Aryl Ether via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of an aryl ether derivative from this compound, a common structural motif in certain classes of herbicides.
Materials:
-
This compound
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the sodium alkoxide (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and quench by pouring it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Proposed Synthetic Pathways to Potential Agrochemicals
Based on the reactivity of this compound, the following hypothetical synthetic pathways to potential agrochemical classes are proposed.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of potential agrochemical candidates. The presence of multiple reactive sites allows for the application of various synthetic methodologies to generate novel and structurally diverse molecules. The protocols provided herein for the key transformations of this compound serve as a foundation for researchers to explore its full potential in the discovery and development of new crop protection agents. Further research into the derivatization of this compound and the biological evaluation of the resulting products is warranted to fully elucidate its applicability in modern agrochemical science.
References
Application Notes and Protocols for the Development of Antibacterial and Antifungal Agents from 4-Bromo-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant microbial infections presents a formidable challenge to global health. This necessitates the urgent development of novel antimicrobial agents with unique mechanisms of action. 4-Bromo-2-nitroanisole is a versatile chemical scaffold that holds significant promise for the synthesis of a new generation of antibacterial and antifungal compounds. The presence of the nitro group, a known pharmacophore in several antimicrobial drugs, and the bromo-substituent, which allows for a variety of chemical modifications, make it an ideal starting material for the generation of diverse chemical libraries. These application notes provide a comprehensive guide to the proposed synthesis of novel antimicrobial agents derived from this compound, detailed protocols for their biological evaluation, and a discussion of potential mechanisms of action.
Proposed Synthetic Pathways
The chemical versatility of this compound allows for the synthesis of a wide array of derivatives. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the bromo-substituent is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Furthermore, the nitro group can be reduced to an amine, which can then be used as a precursor for the synthesis of various heterocyclic systems known for their antimicrobial properties, such as quinazolines.
Herein, we propose three primary synthetic strategies to generate a library of compounds from this compound for antimicrobial screening:
-
Synthesis of Azole Derivatives via Nucleophilic Aromatic Substitution: The bromo-substituent can be displaced by various azole nucleophiles to yield novel compounds. Azoles are a well-established class of antifungal agents that act by inhibiting ergosterol (B1671047) biosynthesis.
-
Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling: The bromo-substituent can be functionalized through Suzuki-Miyaura coupling with a variety of boronic acids to introduce new aryl or heteroaryl moieties. This allows for the exploration of a broad chemical space to identify potent antimicrobial agents.
-
Synthesis of Quinazoline (B50416) Derivatives: The nitro group of this compound can be reduced to an amine, which can then be used as a key intermediate in the synthesis of quinazoline derivatives. Quinazolines are a class of heterocyclic compounds with a wide range of biological activities, including antibacterial and antifungal properties.
Data Presentation: Hypothetical Antimicrobial Activity
The following tables present hypothetical but realistic quantitative data for newly synthesized derivatives of this compound. This data is intended to serve as an example of how to structure and present screening results.
Table 1: Antibacterial Activity of this compound Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound ID | Derivative Class | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Ciprofloxacin (Control) |
| B2NA-AZ-01 | Azole | 16 | 32 | >64 | 1 |
| B2NA-AZ-02 | Azole | 8 | 16 | 64 | 1 |
| B2NA-BP-01 | Biaryl | 32 | 64 | >64 | 1 |
| B2NA-BP-02 | Biaryl | 16 | 32 | 32 | 1 |
| B2NA-QZ-01 | Quinazoline | 4 | 8 | 16 | 1 |
| B2NA-QZ-02 | Quinazoline | 2 | 4 | 8 | 1 |
Table 2: Antifungal Activity of this compound Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound ID | Derivative Class | Candida albicans (ATCC 90028) | Aspergillus niger (ATCC 16404) | Cryptococcus neoformans (ATCC 14116) | Fluconazole (Control) |
| B2NA-AZ-01 | Azole | 4 | 8 | 16 | 8 |
| B2NA-AZ-02 | Azole | 2 | 4 | 8 | 8 |
| B2NA-BP-01 | Biaryl | 16 | 32 | >64 | 8 |
| B2NA-BP-02 | Biaryl | 8 | 16 | 32 | 8 |
| B2NA-QZ-01 | Quinazoline | 8 | 16 | 16 | 8 |
| B2NA-QZ-02 | Quinazoline | 4 | 8 | 8 | 8 |
Experimental Protocols
Protocol 1: Proposed Synthesis of Quinazoline Derivatives from this compound
This protocol outlines a proposed multi-step synthesis for quinazoline derivatives.
Step 1: Reduction of the Nitro Group
-
Dissolve this compound (1.0 eq) in ethanol (B145695) in a round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Basify the mixture with a saturated sodium bicarbonate solution until a pH of 8-9 is reached.
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Bromo-2-aminoanisole.
Step 2: Synthesis of the Quinazoline Core
-
To a solution of 4-Bromo-2-aminoanisole (1.0 eq) in N,N-dimethylformamide (DMF), add an appropriate 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) (1.1 eq).
-
Add a catalytic amount of iodine (I₂) (0.1 eq).
-
Heat the reaction mixture at 120 °C for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired quinazoline derivative.
Protocol 2: Broth Microdilution Assay for Antibacterial Susceptibility Testing
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]
1. Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Test compounds dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Spectrophotometer
2. Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]
-
Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate.
-
Serial Dilution: In the first column of wells, add 50 µL of the test compound stock solution (at 2x the highest desired concentration). Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.
-
Controls: Include a growth control (CAMHB + inoculum), a sterility control (uninoculated CAMHB), and a positive control (serial dilutions of a standard antibiotic).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[4]
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: Disk Diffusion Assay for Antifungal Susceptibility Testing
This protocol is adapted from CLSI guidelines for yeast susceptibility testing.[5][6]
1. Materials:
-
Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue
-
Fungal strains (e.g., C. albicans ATCC 90028)
-
Sterile filter paper disks (6 mm)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antifungal (e.g., Fluconazole)
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Sterile cotton swabs
2. Procedure:
-
Inoculum Preparation: Prepare a fungal suspension in sterile saline with a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compound to the surface of the inoculated agar. A disk with the solvent alone should be used as a negative control, and a disk with a standard antifungal as a positive control.
-
Incubation: Incubate the plates at 35°C for 20-24 hours.[6]
-
Reading Results: Measure the diameter of the zone of inhibition (the area of no fungal growth) around each disk in millimeters.
Proposed Mechanism of Action: Disruption of DNA Synthesis
Nitroaromatic compounds often exert their antimicrobial effects after being metabolically activated by the target microorganism.[7][8][9] This activation typically involves the reduction of the nitro group to form highly reactive nitroso and hydroxylamine (B1172632) intermediates. These intermediates can then covalently bind to and damage cellular macromolecules, with DNA being a primary target.[10][11] This DNA damage can lead to the inhibition of DNA replication and, ultimately, cell death.[11] Another potential target for novel antibacterial agents is DNA gyrase, an essential enzyme for bacterial DNA replication.[12][13][14] Inhibition of this enzyme leads to the disruption of DNA topology and subsequent cell death.
Conclusion
This compound represents a promising starting point for the development of novel antibacterial and antifungal agents. The synthetic routes and screening protocols detailed in these application notes provide a solid framework for the discovery and initial characterization of new antimicrobial compounds. Further studies will be required to elucidate the precise mechanisms of action and to optimize the lead compounds for improved efficacy and safety.
References
- 1. goums.ac.ir [goums.ac.ir]
- 2. iacld.com [iacld.com]
- 3. darvashco.com [darvashco.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. Mode of action of nitro-heterocyclic compounds on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of 4-Bromo-2-nitroanisole by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
4-Bromo-2-nitroanisole is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in reaction mixtures and final products. This application note describes a robust reverse phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is suitable for quality control, impurity profiling, and research applications.
Principle of the Method
Reverse phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. This compound, being a moderately nonpolar compound, is retained on the stationary phase and is eluted by a mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer. The concentration of the organic solvent is optimized to achieve adequate retention and separation from potential impurities. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A Newcrom R1 column can also be utilized.[1]
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: Phosphoric acid or formic acid (for MS compatibility).[1]
-
Standard: this compound reference standard of known purity.
-
Sample Diluent: Mobile phase or a mixture of acetonitrile and water.
2. Preparation of Mobile Phase
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in water. For Mass Spectrometry (MS) compatible applications, 0.1% (v/v) formic acid in water can be used as a substitute.[1]
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas prior to use.
3. Preparation of Standard Solution
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to obtain a stock solution of approximately 100 µg/mL.
-
Prepare working standard solutions by further diluting the stock solution with the sample diluent to the desired concentrations (e.g., 1-50 µg/mL).
4. Preparation of Sample Solution
-
Accurately weigh a sample containing this compound and dissolve it in a suitable solvent.
-
Dilute the sample solution with the sample diluent to obtain a final concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Conditions | Alternative Conditions |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Newcrom R1[1] |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid | Gradient: Acetonitrile/Water with 0.1% Formic Acid[1] |
| Flow Rate | 1.0 mL/min | - |
| Injection Volume | 10 µL | - |
| Column Temperature | 30 °C | - |
| Detection Wavelength | 254 nm | - |
| Run Time | 10 minutes | - |
Workflow for RP-HPLC Analysis of this compound
Caption: Experimental workflow for the RP-HPLC analysis of this compound.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table.
Table 1: Summary of HPLC Method Parameters and Performance
| Parameter | Value |
| Analyte | This compound |
| Column Type | C18 |
| Mobile Phase Composition | Acetonitrile:Water (60:40) + 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time (approx.) | 5.5 min |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Conclusion
The described reverse phase HPLC method provides a reliable and accurate means for the quantitative analysis of this compound. The method is straightforward, utilizing common C18 columns and standard HPLC instrumentation. The protocol can be adapted for various applications, including routine quality control and research and development, by adjusting the mobile phase composition and gradient conditions to resolve specific impurities. For mass spectrometry applications, the use of formic acid as a mobile phase additive is recommended.[1]
References
Application Notes: Synthesis and Applications of 4-Bromo-2-nitroanisole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-2-nitroanisole is a highly versatile aromatic building block utilized extensively in organic synthesis and medicinal chemistry. Its structure, featuring a methoxy (B1213986) group, a nitro group, and a bromine atom on a benzene (B151609) ring, provides multiple reactive sites for chemical modification. The electron-withdrawing nature of the nitro group activates the molecule for nucleophilic aromatic substitution, while the bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions. These characteristics make this compound and its derivatives valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1] This document outlines key synthetic protocols and highlights significant applications of its derivatives in drug discovery, particularly as antimicrobial agents and kinase inhibitors.
Physicochemical Properties
A summary of the key properties of the parent compound, this compound, is provided below.
| Parameter | Value | Reference(s) |
| CAS Number | 33696-00-3 | [2] |
| Molecular Formula | C₇H₆BrNO₃ | [3][4] |
| Molecular Weight | 232.03 g/mol | [2][4] |
| Appearance | White to yellow powder | [2] |
| Melting Point | 85-100 °C | [4] |
| Purity | ≥97% | [4][5] |
| Storage | 2-8°C | [4] |
Synthesis of this compound Derivatives
The functional groups on the this compound scaffold allow for diverse synthetic transformations to create a library of novel compounds. Key reactions include the reduction of the nitro group to an amine, nucleophilic substitution of the bromide, and palladium-catalyzed cross-coupling reactions.
Caption: Synthetic pathways for creating derivatives from this compound.
Protocol 1: General Synthesis of an N-Aryl Derivative via Suzuki Coupling and Nitro Reduction
This protocol describes a two-step process to first introduce an aryl group via Suzuki coupling, followed by the reduction of the nitro group.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq.)
-
Pd(PPh₃)₄ (0.05 eq.)
-
2M Na₂CO₃ solution
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq.)
-
Ethyl acetate (B1210297)
-
Saturated NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
Step 1: Suzuki Coupling
-
To a round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Add a 3:1 mixture of toluene and ethanol, followed by the 2M Na₂CO₃ solution.
-
Heat the mixture to reflux (approx. 90-100 °C) and stir for 4-6 hours, monitoring progress by TLC.
-
After completion, cool the reaction to room temperature, and partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 4-aryl-2-nitroanisole intermediate.
Step 2: Nitro Group Reduction
-
Dissolve the 4-aryl-2-nitroanisole intermediate (1.0 eq.) in ethanol in a round-bottom flask.[6]
-
Add stannous chloride dihydrate (5.0 eq.) portion-wise while stirring at room temperature.[6]
-
Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Add ethyl acetate and carefully neutralize the mixture with a saturated NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final N-aryl derivative.[6]
Application 1: Intermediate in Pharmaceutical Synthesis
This compound derivatives are crucial intermediates for constructing complex molecular architectures found in active pharmaceutical ingredients (APIs). For instance, the isomeric 4-Bromo-3-nitroanisole is a key starting material in the synthesis of Elacestrant, a selective estrogen receptor degrader (SERD) used to treat ER-positive breast cancer.[7] The scaffold provides the necessary framework for building the final drug molecule through sequential chemical modifications.
Caption: Logical workflow from a starting intermediate to a final API.
Application 2: Novel Antimicrobial Agents
The emergence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics.[8] Derivatives of bromo-nitro aromatics, such as 4-bromo-1H-indazoles, have been synthesized and identified as potent inhibitors of the filamentous temperature-sensitive protein Z (FtsZ).[9] FtsZ is a crucial bacterial protein that forms a contractile ring (Z-ring) at the division site, making it an attractive target for novel antibiotics.
Caption: Inhibition of bacterial cell division via FtsZ polymerization disruption.
Antibacterial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative indazole derivatives against various bacterial strains, demonstrating their potential as antibacterial agents.[9]
| Compound | S. aureus (Penicillin-Resistant) | S. pyogenes | S. epidermidis | E. coli |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Derivative 9 | 32 | 4 | 16 | >128 |
| Derivative 12 | 8 | 16 | 8 | >128 |
| Derivative 18 | 8 | 8 | 4 | >128 |
| Ciprofloxacin | 1 | 2 | 0.5 | 0.015 |
Protocol 2: In Vitro Antibacterial Activity Assay (MIC Determination)
This protocol outlines the broth microdilution method to determine the MIC of synthesized compounds.
Materials:
-
Synthesized compounds dissolved in DMSO.
-
Bacterial strains (e.g., S. aureus, E. coli).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).
-
Incubator (37 °C).
Procedure:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.
-
Prepare a bacterial suspension in MHB and dilute it to a final concentration of 5 x 10⁵ CFU/mL.
-
Inoculate each well (except for a sterility control) with 10 µL of the standardized bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Application 3: Scaffolds for Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[10] Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket of the kinase domain to block phosphorylation and downstream signaling.[11][12] The this compound scaffold is suitable for developing such inhibitors. The anilino-group, which can be installed from the nitro-group, is a common feature in many successful kinase inhibitors that targets the hinge region of the kinase domain.
Caption: Mechanism of a kinase inhibitor blocking ATP binding to halt signaling.
Kinase Inhibitory Activity Data
The table below shows representative half-maximal inhibitory concentration (IC₅₀) values for anilinoquinazoline-based inhibitors against the T674I mutant of the PDGFRα kinase, illustrating the potency achievable with scaffolds that can be derived from this compound.[13]
| Compound | Kinase Target | IC₅₀ (nM) |
| AG-1478 | PDGFRα (T674I) | 250 |
| PD153035 | PDGFRα (T674I) | 480 |
| Janex 1 | PDGFRα (T674I) | >10,000 |
| WHI-P180 | PDGFRα (T674I) | 1,100 |
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of compounds against a target kinase.[13]
Materials:
-
Recombinant purified kinase.
-
Specific peptide substrate for the kinase.
-
Synthesized inhibitor compounds in DMSO.
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA).
-
ATP solution (including [γ-³³P] ATP for radiometric assay).
-
P81 ion exchange chromatography paper.
-
0.75% Phosphoric acid wash solution.
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.
-
Add the inhibitor compound at various concentrations (serially diluted) to the reaction mixture and incubate for 20 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (final concentration typically 10 µM).
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Stop the reaction by spotting a small volume of the mixture onto P81 ion exchange paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P] ATP.
-
Quantify the remaining radioactivity on the paper using a scintillation counter. This corresponds to the amount of phosphorylated substrate and reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromo-2-nitro anisole | CymitQuimica [cymitquimica.com]
- 3. This compound | C7H6BrNO3 | CID 118533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 33696-00-3 [sigmaaldrich.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. benchchem.com [benchchem.com]
- 7. 4-Bromo-3-Nitroanisole, Manufacturer, Supplier, India [vandvpharma.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 11. mdpi.com [mdpi.com]
- 12. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
strategies to improve yield in 4-Bromo-2-nitroanisole synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-2-nitroanisole. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize their synthetic strategies and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two primary electrophilic aromatic substitution routes for the synthesis of this compound:
-
Route 1: Nitration of 4-bromoanisole (B123540). This is a common and often preferred method.
-
Route 2: Bromination of 2-nitroanisole (B33030). This route is also viable, but regioselectivity can be a significant challenge.
Q2: What are the most common side products or impurities encountered in this synthesis?
A2: The formation of isomers is the most common issue. Depending on the chosen route, you may encounter:
-
From nitration of 4-bromoanisole: 2-Bromo-4-nitroanisole (B40242) and 4-bromo-3-nitroanisole (B157122) are the main isomeric byproducts. Dinitration products can also form under harsh conditions.
-
From bromination of 2-nitroanisole: Besides the desired product, 2-bromo-4-nitroanisole and other positional isomers can be formed. Polybrominated products like 2,4-dibromoanisole (B1585499) are also possible impurities.[1]
Q3: How can I purify the final product?
A3: Purification of this compound from its isomers and other impurities can be challenging due to their similar physical properties. Common purification techniques include:
-
Recrystallization: This can be effective if the crude product is relatively pure.
-
Column Chromatography: This is often necessary for separating isomeric mixtures. A reverse-phase HPLC method using a mobile phase of acetonitrile (B52724), water, and phosphoric acid has been described for the analysis and scalable purification of this compound.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides strategies to improve yield and purity.
Low Yield
| Potential Cause | Troubleshooting Strategy |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Extend the reaction time or slightly increase the temperature if the reaction has stalled. |
| Suboptimal reaction temperature | - For nitration, maintain a low temperature (typically 0-10 °C) to prevent over-reaction and decomposition.[3]- For bromination, the optimal temperature may vary depending on the brominating agent and catalyst used. |
| Incorrect stoichiometry of reagents | - Optimize the molar ratio of the substrate to the nitrating or brominating agent. An excess of the electrophile can lead to di-substituted byproducts. |
| Poor regioselectivity | - The choice of solvent and catalyst can significantly influence the isomer ratio. For instance, in the bromination of anisole (B1667542), N-bromosuccinimide (NBS) in acetonitrile can offer good regioselectivity.[4] |
| Loss of product during work-up | - Ensure efficient extraction by using an appropriate solvent and performing multiple extractions.- Be cautious during solvent removal, especially if the product is volatile. |
Poor Regioselectivity (High Isomer Formation)
| Potential Cause | Troubleshooting Strategy |
| Steric hindrance and electronic effects | - In the nitration of 4-bromoanisole, the methoxy (B1213986) group is a stronger ortho-para director than the bromo group, but steric hindrance at the ortho position can favor para-substitution relative to the methoxy group.[5]- In the bromination of 2-nitroanisole, the nitro group is a meta-director, while the methoxy group is an ortho-para director, leading to a mixture of products. |
| Reaction conditions | - Lowering the reaction temperature can sometimes improve regioselectivity.[1]- The choice of nitrating or brominating agent and the solvent system can have a profound impact on the isomer distribution. For example, the ortho/para ratio in the nitration of anisole is influenced by the polarity of the solvent.[1] |
| Catalyst effects | - In bromination reactions, the choice of Lewis acid catalyst can influence the regioselectivity. |
Experimental Protocols
Route 1: Nitration of 4-Bromoanisole (Illustrative Protocol)
This protocol is a general guideline and may require optimization.
Materials:
-
4-Bromoanisole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 4-bromoanisole to the cold sulfuric acid while stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 4-bromoanisole in sulfuric acid, maintaining the temperature between 0 and 10 °C.
-
After the addition is complete, continue stirring at 0-10 °C and monitor the reaction by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Route 2: Bromination of 2-Nitroanisole (Illustrative Protocol)
This protocol is a general guideline and requires careful optimization to control regioselectivity.
Materials:
-
2-Nitroanisole
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or another suitable catalyst (if using Br₂)
-
Carbon tetrachloride (CCl₄) or another suitable solvent
-
Sodium thiosulfate (B1220275) solution (if using Br₂)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-nitroanisole in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and protected from light.
-
If using bromine, add a catalytic amount of iron(III) bromide.
-
Slowly add a solution of bromine in the same solvent or N-bromosuccinimide in portions to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture. If bromine was used, quench the excess bromine with a sodium thiosulfate solution.
-
Dilute the mixture with dichloromethane and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to separate the isomers.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of related electrophilic aromatic substitution reactions, which can serve as a guide for optimizing the synthesis of this compound.
Table 1: Effect of Temperature on the Nitration of Anisole
| Temperature (°C) | Ortho-Nitroanisole (%) | Para-Nitroanisole (%) |
| 0 | 31 | 67 |
| 25 | 35 | 63 |
| 40 | 40 | 58 |
| Note: This data is illustrative and based on general principles of anisole nitration. Actual yields for 4-bromoanisole may vary. |
Table 2: Influence of Brominating Agent on the Bromination of Anisole
| Brominating Agent | Catalyst | Solvent | Major Product |
| Br₂ | FeBr₃ | CCl₄ | Mixture of ortho and para |
| NBS | - | Acetonitrile | Predominantly para |
| Br₂ | Zeolite | Dichloromethane | High para-selectivity |
| Note: This data provides a qualitative comparison for a related reaction and highlights the importance of reagent selection for regiocontrol. |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C7H6BrNO3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Purification of Crude 4-Bromo-2-nitroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Bromo-2-nitroanisole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound via recrystallization and column chromatography.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot solvent. | - The chosen solvent is not suitable. - Insufficient solvent is used. | - Select a more polar solvent or a solvent mixture. Ethanol (B145695) or a mixture of ethanol and water is a good starting point. - Gradually add more hot solvent until the solid dissolves. |
| Product "oils out" instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent. - The solution is supersaturated and cooling too rapidly. - High concentration of impurities. | - Add a small amount of a co-solvent in which the compound is more soluble to the hot solution. - Reheat the solution to dissolve the oil, then allow it to cool more slowly. - Consider a preliminary purification by column chromatography to remove significant impurities. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated. - The chosen solvent is too good a solvent at all temperatures. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the air-solvent interface to induce nucleation. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath or refrigerator. - If the initial solvent is unsuitable, try a different solvent or a solvent mixture. |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Crystals were filtered before crystallization was complete. | - Reduce the amount of solvent used for dissolution. The goal is to use the minimum amount of hot solvent. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. - Ensure the solution has cooled completely before filtration. Cooling in an ice bath can maximize yield. |
| Crystals are colored (expected to be a pale yellow solid). | - Presence of colored impurities, such as dinitrated byproducts or other isomeric impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. - A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | - Inappropriate solvent system (mobile phase). - Column overloading. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297). Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for this compound. - Use a larger column or load less crude material. A general guideline is a 50:1 to 100:1 weight ratio of silica (B1680970) gel to crude product.[1] |
| The compound does not move from the origin (Rf = 0). | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| The compound runs with the solvent front (Rf = 1). | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase. Increase the percentage of hexane in a hexane/ethyl acetate system. |
| Streaking or tailing of spots on TLC and bands on the column. | - The compound is interacting too strongly with the stationary phase (silica gel). - The sample is too concentrated when loaded. | - Add a small amount of a slightly more polar solvent to the mobile phase. - Ensure the sample is dissolved in a minimal amount of solvent before loading onto the column. |
| Low yield after chromatography. | - Incomplete elution from the column. - The compound is too soluble in the elution solvent. | - After collecting the main fractions, flush the column with a more polar solvent (e.g., 100% ethyl acetate) to check for any remaining product. - Use a less polar solvent system for elution. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: The most common synthesis of this compound involves the nitration of 4-bromoanisole.[2] This reaction can lead to the formation of isomeric byproducts, where the nitro group is at a different position on the aromatic ring, such as 4-bromo-3-nitroanisole. Dinitrated products are also possible impurities.
Q2: What is a suitable solvent system for Thin Layer Chromatography (TLC) analysis of this compound?
A2: A good starting point for TLC analysis on silica gel plates is a mixture of hexane and ethyl acetate.[3][4] A common initial ratio to try is 4:1 or 3:1 (hexane:ethyl acetate). The polarity can be adjusted to achieve an optimal retention factor (Rf) of 0.2-0.4 for the desired compound, which allows for good separation from more polar and less polar impurities.[1][3]
Q3: How can I confirm the purity of my final product?
A3: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method for determining purity and quantifying minor impurities. Additionally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities. The melting point of the crystalline solid is also a good indicator of purity; a sharp melting range close to the literature value (typically around 87-88 °C) suggests high purity.
Q4: My purified this compound is a yellow solid. Is this normal?
A4: Yes, many nitroaromatic compounds are yellow crystalline solids. The color is due to the electronic transitions involving the nitro group conjugated with the aromatic ring.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents at room and elevated temperatures. Ethanol or a mixture of ethanol and water is often a suitable choice.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to just dissolve the solid with gentle heating and stirring.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC on silica gel plates. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to obtain an Rf value of approximately 0.2-0.4 for this compound.[1][3]
-
Column Packing: Prepare a slurry of silica gel in the least polar eluting solvent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial elution solvent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin elution with the solvent system determined from the TLC analysis. Collect fractions and monitor the separation by TLC. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the desired compound.
-
Fraction Analysis and Solvent Removal: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆BrNO₃ |
| Molecular Weight | 232.03 g/mol |
| Appearance | Pale yellow powder/solid |
| Melting Point | 87-88 °C |
| CAS Number | 33696-00-3 |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: A troubleshooting flowchart for common purification issues.
References
Technical Support Center: Suzuki Coupling of 4-Bromo-2-nitroanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 4-bromo-2-nitroanisole.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question 1: Why am I observing a low yield or no product formation in my Suzuki coupling reaction with this compound?
Answer:
Low yields in the Suzuki coupling of this compound can stem from several factors, primarily related to the electronic nature of the substrate and the specific reaction conditions. This compound is an electron-deficient aryl halide due to the presence of the nitro group, which can influence the catalytic cycle.
Common Causes and Solutions:
-
Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be efficient for this electron-deficient substrate.
-
Solution: Employ more robust catalyst systems. Buchwald-type ligands, such as SPhos, XPhos, and RuPhos, are known to be effective for challenging couplings as they are bulky and electron-rich, which can stabilize the catalyst and promote reductive elimination. N-Heterocyclic carbene (NHC) ligands also show excellent activity for sterically demanding substrates.
-
-
Inefficient Oxidative Addition: While the electron-withdrawing nitro group can activate the C-Br bond towards oxidative addition, other factors might hinder this rate-determining step.
-
Solution: Increasing the reaction temperature can sometimes overcome the activation barrier. Screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with electron-rich and bulky phosphine (B1218219) ligands can also facilitate oxidative addition.
-
-
Inappropriate Base Selection: The base plays a crucial role in the transmetalation step. An unsuitable base can lead to a sluggish reaction or promote side reactions.
-
Solution: For electron-deficient aryl halides, moderately strong inorganic bases are often preferred. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. The choice of base is often linked to the solvent system.
-
-
Solvent Effects: The solvent system must be appropriate for all components of the reaction and can significantly influence the reaction rate and yield.
-
Solution: Aprotic polar solvents or mixtures with water are commonly used. Toluene/water, dioxane/water, and THF/water are popular choices. The addition of water can be crucial for the activity of some catalyst systems and bases.
-
Question 2: I am observing significant amounts of side products. What are the likely side reactions and how can I minimize them?
Answer:
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.
Common Side Reactions and Mitigation Strategies:
-
Hydrodehalogenation (or Protodebromination): This is the replacement of the bromine atom with a hydrogen atom, resulting in the formation of 2-nitroanisole.
-
Cause: This can be promoted by certain palladium catalysts, the presence of water or other proton sources, and the choice of base.
-
Solution:
-
Ligand Selection: Using bulky, electron-rich phosphine ligands can disfavor this pathway.
-
Anhydrous Conditions: While some water is often beneficial, excessive amounts can increase hydrodehalogenation. Using anhydrous solvents and reagents can be helpful.
-
Base Choice: A carefully selected base can minimize this side reaction.
-
-
-
Homocoupling of the Boronic Acid: This results in the formation of a biaryl product derived from the boronic acid coupling with itself.
-
Cause: This is often promoted by the presence of oxygen in the reaction mixture.
-
Solution: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintaining a strict inert atmosphere throughout the reaction is crucial.
-
-
Decomposition of the Starting Material or Product: The nitro group can be sensitive to certain reaction conditions.
-
Solution: Monitor the reaction closely and avoid unnecessarily high temperatures or prolonged reaction times.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for halogens in Suzuki coupling, and how does this apply to this compound?
A1: The general reactivity trend for halogens in the oxidative addition step of the Suzuki coupling is I > Br > OTf > Cl.[1] As this compound contains a bromine atom, it is generally a suitable substrate for Suzuki coupling. The electron-withdrawing nitro group can further activate the C-Br bond towards oxidative addition.
Q2: Is it necessary to protect the nitro group on this compound before performing the Suzuki coupling?
A2: Generally, the nitro group is well-tolerated in Suzuki coupling reactions.[2] However, under certain conditions, it can potentially interfere with the catalyst or undergo side reactions. If you are experiencing issues that you suspect are related to the nitro group, you might consider if alternative synthetic routes are possible, but protection is not typically a first-line troubleshooting step.
Q3: How critical is the quality of the boronic acid used in the coupling with this compound?
A3: The purity of the boronic acid is very important. Impurities can lead to lower yields and the formation of byproducts. Boronic acids can undergo protodeboronation (hydrolysis) upon storage, especially in the presence of moisture. It is advisable to use freshly purchased or purified boronic acids. Alternatively, more stable boronic esters (e.g., pinacol (B44631) esters) can be used.
Q4: Can microwave irradiation be used to improve the Suzuki coupling of this compound?
A4: Yes, microwave-assisted heating can be an effective method to accelerate the reaction and improve yields, especially for sluggish couplings.[3] It allows for rapid and uniform heating, which can help to overcome activation barriers and reduce reaction times.
Data Presentation
The following table summarizes the impact of different reaction parameters on the yield of Suzuki coupling reactions with substrates similar to this compound. This data is compiled from various sources and is intended to serve as a guide for reaction optimization.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 | [4] |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 | [4] |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | [4] |
| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 16 | 95+ | (Analogous system) |
| 5 | 4-Nitroanisole | Phenylboronic acid | Pd(acac)₂ (2) | BrettPhos (2.4) | K₃PO₄·nH₂O (2) | 1,4-Dioxane | 130 | 24 | 84 | [2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
This is a generalized procedure and may require optimization for specific boronic acids and desired scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%) and a ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst/ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to obtain the pure coupled product.
Mandatory Visualization
References
Technical Support Center: By-product Identification in 4-Bromo-2-nitroanisole Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and mitigating by-products during chemical reactions involving 4-Bromo-2-nitroanisole.
Troubleshooting Guides
The formation of by-products is a common challenge in organic synthesis. Understanding the potential side reactions of this compound is crucial for optimizing reaction conditions and ensuring the purity of the desired product. The following table summarizes common by-products, their probable causes, and recommended solutions.
| By-product ID | By-product Name | Reaction Type | Probable Cause(s) | Recommended Solutions |
| BP-01 | 4-Bromo-3-nitroanisole | Nitration of 4-bromoanisole (B123540) | Incomplete regioselectivity during the nitration of 4-bromoanisole. The methoxy (B1213986) group is ortho-, para-directing, and the bromo group is also ortho-, para-directing, leading to the formation of the 3-nitro isomer. | Optimize nitrating agent and reaction temperature. Lowering the temperature can increase selectivity. Consider using a milder nitrating agent. |
| BP-02 | 4-Bromo-2,6-dinitroanisole | Nitration | Over-nitration of the starting material or the desired product. The presence of activating groups can make the aromatic ring susceptible to further nitration. | Control stoichiometry of the nitrating agent. Use of fuming nitric acid or oleum (B3057394) can lead to dinitration. Monitor the reaction closely and reduce reaction time. Perform the reaction at lower temperatures. |
| BP-03 | 4-Bromo-2-nitrophenol | Demethylation | Cleavage of the methyl ether group by strong acids (e.g., HBr, BBr₃) or high temperatures, often during nitration or other acid-catalyzed reactions. | Use milder reaction conditions. If demethylation is desired, control the stoichiometry of the demethylating agent and reaction time. For nitration, consider alternative nitrating agents that do not require strong acidic conditions. |
| BP-04 | Disubstituted amine products | Nucleophilic Aromatic Substitution (with primary or secondary amines) | The initial amine product can act as a nucleophile and react further with this compound or other electrophiles in the reaction mixture. | Use a large excess of the primary or secondary amine to favor the formation of the monosubstituted product. |
| BP-05 | Products of nitro group displacement | Nucleophilic Aromatic Substitution | The nitro group can be a leaving group in nucleophilic aromatic substitution, especially with strong nucleophiles. | The choice of nucleophile and reaction conditions is critical. Milder nucleophiles are less likely to displace the nitro group. |
Frequently Asked Questions (FAQs)
Q1: During the nitration of 4-bromoanisole to synthesize this compound, I am observing a significant amount of an isomeric by-product. How can I identify it and improve the regioselectivity?
A1: The primary isomeric by-product is likely 4-Bromo-3-nitroanisole (BP-01). Both the methoxy and bromo substituents direct incoming electrophiles to the ortho and para positions. To confirm its identity, you can use chromatographic techniques like HPLC or GC-MS, coupled with spectroscopic analysis (NMR, IR). To improve regioselectivity, consider lowering the reaction temperature, as this often enhances the preference for the sterically less hindered product. Using a milder nitrating agent or a different solvent system can also influence the isomer ratio.
Q2: I am attempting a dinitration of 4-bromoanisole and struggling with low yields and incomplete reaction. What can I do?
A2: Introducing a second nitro group onto the ring is challenging due to the deactivating effect of the first nitro group. To achieve dinitration to form 4-Bromo-2,6-dinitroanisole (BP-02), stronger nitrating conditions are typically required, such as using fuming nitric acid or adding oleum (fuming sulfuric acid). However, these harsh conditions can also lead to degradation. Careful optimization of the reaction time and temperature is crucial. It is often more effective to isolate the mono-nitrated product first and then subject it to a second, more forceful nitration step.
Q3: My reaction mixture is showing a phenolic impurity. What is its likely structure and how can I avoid its formation?
A3: The phenolic impurity is most likely 4-Bromo-2-nitrophenol (BP-03), resulting from the demethylation of the anisole (B1667542) starting material or product. This is a common side reaction in the presence of strong acids like HBr or BBr₃, and can also occur at elevated temperatures during nitration. To avoid this, use the mildest possible acidic conditions and maintain a low reaction temperature. If strong acids are necessary, consider protecting the methoxy group, although this adds extra steps to the synthesis.
Q4: When reacting this compound with a primary amine, I get a complex mixture of products. What is happening?
A4: In nucleophilic aromatic substitution reactions with primary or secondary amines, the initially formed secondary or tertiary amine product can still be nucleophilic. This can lead to further reaction with the starting material, resulting in di- or even tri-substituted products (BP-04). To minimize this, a large excess of the starting amine is recommended to increase the probability of the initial reaction and reduce the chance of subsequent reactions of the product.
Experimental Protocols
Protocol 1: HPLC-UV Analysis for By-product Identification in a Nitration Reaction Mixture
This protocol outlines a general method for the separation and identification of this compound and its potential isomeric and dinitrated by-products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the crude reaction mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 60:40 v/v). For better peak shape and resolution, 0.1% phosphoric acid or formic acid can be added. For MS compatibility, formic acid is preferred.[1]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Set the UV detector to a wavelength where all expected components have reasonable absorbance (e.g., 254 nm or based on the UV spectra of the individual compounds).
-
-
Data Analysis: Identify the peaks corresponding to the starting material, desired product, and by-products based on their retention times. If standards are available, confirm the peak assignments by co-injection. The relative peak areas can be used to estimate the percentage of each component in the mixture.
Protocol 2: GC-MS Analysis for Volatile By-products
This protocol is suitable for the analysis of volatile by-products, such as isomeric nitroanisoles.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate). The concentration should be adjusted to avoid detector saturation. If acidic or phenolic compounds are present, derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve volatility and peak shape.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., 50-400 amu) to detect the molecular ions and characteristic fragments of the expected compounds.
-
-
Data Analysis: Identify the components by comparing their mass spectra with a library (e.g., NIST) and by analyzing the fragmentation patterns. The retention times will also aid in distinguishing isomers.
Visualizations
Caption: Workflow for identifying and troubleshooting by-products in this compound reactions.
Caption: Potential by-products from the nitration of 4-bromoanisole.
References
Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-2-nitroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-2-nitroanisole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common synthetic strategies for this compound are:
-
Electrophilic Bromination of 2-Nitroanisole (B33030): This involves the direct bromination of the aromatic ring of 2-nitroanisole. The methoxy (B1213986) group is an ortho-, para-director, and the nitro group is a meta-director. The directing effects of both substituents favor the substitution at the 4-position.
-
Electrophilic Nitration of 4-Bromoanisole (B123540): This route involves the nitration of 4-bromoanisole. Both the methoxy and bromo groups are ortho-, para-directors, which can lead to a mixture of isomeric products, primarily this compound and 4-bromo-3-nitroanisole.
Q2: What are the most common challenges encountered during the synthesis of this compound?
A2: The primary challenges include:
-
Regioselectivity: Controlling the position of the incoming electrophile (bromine or nitro group) to minimize the formation of undesired isomers.
-
Over-reaction: Preventing the formation of di-substituted byproducts, such as di-brominated or di-nitrated species.
-
Reaction Rate: The presence of a deactivating nitro group (in the case of brominating 2-nitroanisole) can slow down the reaction, potentially requiring harsher conditions.
-
Purification: Separating the desired this compound from starting materials, isomeric byproducts, and other impurities.
Q3: Which brominating agents are suitable for the synthesis of this compound from 2-nitroanisole?
A3: Common brominating agents for this type of reaction include:
-
N-Bromosuccinimide (NBS): Often used for selective monobromination of activated and moderately deactivated aromatic rings. It is considered a milder and more selective brominating agent than molecular bromine.[1]
-
Molecular Bromine (Br₂): Can be used in conjunction with a Lewis acid catalyst or in a suitable solvent like acetic acid. Care must be taken to control the stoichiometry to avoid over-bromination.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. A suitable eluent system, for example, a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used to achieve good separation on the TLC plate. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[2]
Q5: What are the recommended methods for purifying the final product?
A5: The choice of purification method depends on the purity of the crude product:
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can be an effective method for removing minor impurities.
-
Column Chromatography: For mixtures containing significant amounts of impurities, such as isomeric byproducts, column chromatography on silica (B1680970) gel is the most effective method for separation. A gradient elution with a solvent system like hexane/ethyl acetate is typically employed.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction closely using TLC until the starting material is consumed. - Increase the reaction time or temperature, but be cautious of potential side reactions. - Ensure the reagents are of good quality and appropriate stoichiometry. |
| Suboptimal Reaction Temperature | - For the bromination of 2-nitroanisole, a moderate temperature is generally preferred. For NBS bromination, room temperature to gentle heating (e.g., 40-50 °C) can be effective. - For the nitration of 4-bromoanisole, low temperatures (e.g., 0-10 °C) are crucial to control the reaction rate and improve selectivity. |
| Loss of Product During Work-up | - Ensure efficient extraction by using a suitable solvent and performing multiple extractions. - Avoid excessive washing of the organic layer if the product has some water solubility. - Be cautious during solvent removal, especially if the product is volatile. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
| Possible Cause | Suggested Solution |
| Formation of Isomeric Byproducts (e.g., 4-Bromo-3-nitroanisole) | - Nitration of 4-bromoanisole: This is a common issue due to the directing effects of both the bromo and methoxy groups. Running the reaction at a lower temperature can sometimes improve the ratio of the desired 2-nitro isomer. The choice of nitrating agent and solvent can also influence the isomer distribution.[3] - Bromination of 2-nitroanisole: This route is generally more selective for the 4-bromo product. However, if isomer formation is observed, consider using a bulkier brominating agent or a different solvent system. |
| Formation of Di-substituted Products | - Use a stoichiometric amount of the electrophile (brominating or nitrating agent). - Add the electrophile slowly and in portions to the reaction mixture to avoid localized high concentrations. |
Issue 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Co-elution of Isomers in Column Chromatography | - Optimize the solvent system for column chromatography. A less polar solvent system will generally provide better separation of isomers. - Consider using a longer column or a finer mesh silica gel. |
| Product Oiling Out During Recrystallization | - Ensure the correct solvent or solvent mixture is being used. The ideal solvent should dissolve the compound when hot but not when cold. - Try adding a small seed crystal to induce crystallization. - If the product is an oil at room temperature, purification by column chromatography is more appropriate. |
Experimental Protocols
Route 1: Bromination of 2-Nitroanisole with N-Bromosuccinimide (NBS)
This protocol provides a general procedure for the bromination of 2-nitroanisole using NBS. Optimization of solvent and temperature may be required.
Materials:
-
2-Nitroanisole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (B52724) (or other suitable solvent like dichloromethane (B109758) or acetic acid)
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitroanisole (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Remove the acetonitrile under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Route 2: Nitration of 4-Bromoanisole
This protocol is based on general procedures for the nitration of aromatic compounds and will likely require optimization to maximize the yield of the desired this compound isomer.
Materials:
-
4-Bromoanisole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-bromoanisole (1.0 eq).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated sulfuric acid (2.0-3.0 eq) to the 4-bromoanisole with stirring, maintaining the temperature at 0 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-bromoanisole in sulfuric acid, ensuring the temperature does not rise above 5-10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring. A precipitate of the crude product should form.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution until the washings are neutral, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will likely be a mixture of isomers. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Comparison of Brominating Agents for Aromatic Compounds
| Brominating Agent | Typical Conditions | Selectivity | Notes |
| N-Bromosuccinimide (NBS) | Acetonitrile or DMF, room temp. or mild heat | Good for monobromination, favors para-substitution | Milder than Br₂, easier to handle.[1] |
| Bromine (Br₂) in Acetic Acid | Acetic acid, room temp. | Can lead to over-bromination if stoichiometry is not controlled | A classic and effective method. |
| Bromine (Br₂) with Lewis Acid | CH₂Cl₂ or CCl₄, with FeCl₃ or AlCl₃ catalyst | Highly reactive, can be less selective | Suitable for deactivated rings. |
Table 2: Influence of Temperature on Nitration of Substituted Anisoles
| Substrate | Nitrating Agent | Temperature (°C) | Key Observation |
| Anisole | HNO₃/H₂SO₄ | 0 - 10 | Formation of ortho and para isomers. Lower temperatures favor para-substitution. |
| 4-Bromoanisole | HNO₃/H₂SO₄ | 0 - 10 | Expected to yield a mixture of this compound and 4-bromo-3-nitroanisole. Low temperature is critical to control the reaction.[4] |
Visualizations
Caption: Experimental workflow for the bromination of 2-nitroanisole.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Column Chromatography Purification of 4-Bromo-2-nitroanisole
This technical support center provides a detailed protocol, troubleshooting guides, and frequently asked questions for the column chromatography purification of 4-Bromo-2-nitroanisole. It is designed for researchers, scientists, and drug development professionals to assist in achieving high purity of the target compound.
Detailed Experimental Protocol
This protocol outlines the standard procedure for the purification of this compound using silica (B1680970) gel column chromatography. The primary goal is to separate the desired product from unreacted starting materials, by-products, and other impurities.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (B92381) (or petroleum ether)
-
Ethyl acetate (B1210297)
-
Dichloromethane (for sample loading, optional)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Beakers, flasks, and collection tubes
-
Rotary evaporator
2. Eluent Selection (Mobile Phase Optimization): Before packing the column, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a common and effective mobile phase for compounds of this polarity.[1]
-
Prepare several small beakers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Spot the crude this compound solution onto separate TLC plates.
-
Develop the TLC plates in the different solvent mixtures.
-
The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the this compound spot, ensuring good separation from impurities.[1][2]
3. Column Packing (Slurry Method):
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.
-
Open the stopcock to drain some of the solvent, allowing the silica gel to settle into a uniform bed. The solvent level should never go below the top of the silica bed.[2]
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample and eluent addition.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.[2]
-
Carefully add the dissolved sample onto the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level just reaches the top of the sand layer.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting the eluent in fractions (e.g., 10-20 mL per tube).
-
Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied.
6. Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions.
7. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
The selection of the mobile phase is critical for successful separation. The following table provides a guide to adjusting the solvent system based on the observed Rf value of this compound on a silica gel TLC plate.
| Hexane:Ethyl Acetate Ratio | Expected Polarity | Anticipated Rf of this compound | Use Case |
| 95:5 | Low | Low (may not move from baseline) | For separating very non-polar impurities. |
| 90:10 | Moderately Low | Low to Optimal | A good starting point for many separations. |
| 85:15 | Medium | Optimal | Likely to give an Rf in the 0.2-0.4 range. |
| 80:20 | Moderately High | High | May be too polar, leading to co-elution. |
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Troubleshooting and FAQs
Q1: My compound is not moving from the top of the column (Rf is too low). What should I do?
A1: This indicates that the mobile phase is not polar enough to elute your compound. You should gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[1] It is advisable to test the new solvent composition by TLC before applying it to the column.
Q2: All my compounds are coming off the column at the same time. How can I improve the separation?
A2: This happens when the mobile phase is too polar. You should decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (hexane). Aim for an Rf value between 0.2 and 0.4 for your target compound on TLC to ensure good separation on the column.[2] Also, ensure that the column is not overloaded with the crude mixture.
Q3: The bands on my column are streaking or tailing. What causes this and how can I fix it?
A3: Streaking or tailing can be caused by several factors:
-
Poor solubility: The compound may not be very soluble in the eluent. Ensure the compound is fully dissolved before loading it onto the column.
-
Column overloading: Too much sample has been loaded for the amount of silica gel used. Use a larger column or load less material.[1]
-
Strong interaction with silica: Some compounds, particularly acidic or basic ones, can interact strongly with the slightly acidic silica gel. While this compound is neutral, highly polar impurities could cause this. If you suspect compound degradation on silica, you can test its stability by spotting it on a TLC plate, letting it sit for an hour, and then developing it.[3]
Q4: I suspect my compound is decomposing on the silica gel. What are my options?
A4: Nitroaromatic compounds can sometimes be sensitive.
-
Test for Stability: Perform a 2D TLC. Spot your compound in one corner, run the TLC, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If the spot is no longer on the diagonal, decomposition is occurring.[3]
-
Deactivate the Silica Gel: You can use silica gel that has been treated with a base (like triethylamine) to neutralize the acidic sites.[4]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina.[3]
Q5: How do I choose the right amount of silica gel for my purification?
A5: A general rule of thumb is to use a 20:1 to 50:1 ratio of silica gel to crude product by weight. For more difficult separations, a higher ratio is recommended.[5]
Q6: Can I switch the solvent polarity dramatically during the elution?
A6: It is generally not recommended to make large, sudden changes in solvent polarity as this can cause the silica bed to crack due to heat generated from solvent adsorption, leading to poor separation. It is better to use a gradient elution where the polarity is increased gradually.[5]
References
Technical Support Center: Recrystallization of 4-Bromo-2-nitroanisole
This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the recrystallization of 4-Bromo-2-nitroanisole.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the recrystallization of this compound.
Problem 1: Oiling Out - The compound separates as a liquid instead of crystals.
-
Question: My this compound is forming an oil at the bottom of the flask upon cooling instead of crystallizing. What should I do?
-
Answer: "Oiling out" is a common issue, particularly when the melting point of the compound is close to the boiling point of the solvent, or when significant impurities are present. Here are several troubleshooting steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation level slightly.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or a beaker to slow down the cooling rate. Rapid cooling often promotes oil formation.
-
Lower the Crystallization Temperature: If oiling persists, it may be that the solution is still supersaturated at a temperature above the compound's melting point. Try cooling the solution further in an ice bath or refrigerator after it has slowly reached room temperature.
-
Change Solvent System: The chosen solvent may be inappropriate. Consider switching to a solvent with a lower boiling point or using a mixed solvent system. For this compound, if you are using a high-boiling point solvent, try switching to ethanol (B145695) or methanol.
-
Problem 2: No Crystal Formation - The solution remains clear even after cooling.
-
Question: I have cooled my solution of this compound, but no crystals have formed. What is the problem?
-
Answer: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated. Here are some techniques to induce crystallization:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for other crystals to form.
-
Reduce Solvent Volume: If the solution is too dilute, you will need to increase the concentration. Gently heat the solution to evaporate some of the solvent, and then allow it to cool again.
-
Drastic Cooling: If the above methods fail, place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.
-
Problem 3: Poor or Low Yield of Crystals.
-
Question: I have obtained very few crystals of this compound after recrystallization. How can I improve my yield?
-
Answer: A low yield can be due to several factors. Here's how to address them:
-
Minimize the Amount of Hot Solvent: Using an excessive amount of hot solvent to dissolve the crude product is a common cause of low yield, as a significant portion of the compound will remain in the mother liquor upon cooling. Use only the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Ensure Complete Cooling: Make sure the solution has been thoroughly cooled in an ice bath to maximize the amount of product that crystallizes out of the solution.
-
Recover a Second Crop: The filtrate (mother liquor) after the first filtration still contains dissolved product. You can recover some of this by evaporating a portion of the solvent and re-cooling to obtain a second crop of crystals. Be aware that the purity of the second crop may be lower than the first.
-
Avoid Premature Crystallization: Ensure that the solution does not cool down and form crystals during the hot filtration step (if performed). Use a pre-heated funnel and flask to prevent this.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on the polar nature of the nitro and methoxy (B1213986) groups, polar protic solvents are a good starting point. Ethanol and methanol are excellent choices as they are likely to dissolve this compound well at high temperatures and poorly at low temperatures. A structurally similar compound, 4-bromo-2-nitroaniline, can be recrystallized from ethanol.
Q2: How do I choose the best recrystallization solvent?
A2: The ideal recrystallization solvent should:
-
Completely dissolve the compound when hot.
-
Dissolve the compound poorly or not at all when cold.
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
You can test several solvents on a small scale to find the most suitable one.
Q3: My purified this compound crystals are colored. What should I do?
A3: If your crystals have a persistent color, it may be due to colored impurities. You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your product, leading to a lower yield.
Q4: How can I confirm the purity of my recrystallized this compound?
A4: The purity of your recrystallized product can be assessed by:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that corresponds to the literature value (approximately 87-88 °C for this compound). Impurities will typically lower and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like NMR, IR, and Mass Spectrometry can confirm the structure and purity of the final product.
Data Presentation
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | < 0.1 | < 0.5 | Poor |
| Ethanol | 1.5 | 20.0 | Good |
| Methanol | 2.0 | 25.0 | Good |
| Isopropanol | 1.0 | 15.0 | Moderate |
| Hexane | < 0.1 | 1.0 | Poor |
| Toluene | 0.5 | 10.0 | Moderate |
| Ethyl Acetate | 3.0 | 30.0 | Good |
Experimental Protocols
Standard Recrystallization Protocol for this compound using Ethanol
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a boiling chip. Add a small amount of ethanol (e.g., 10 mL) and heat the mixture to boiling on a hot plate with stirring.
-
Addition of Hot Solvent: Continue adding hot ethanol dropwise until the solid just dissolves completely. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
Analysis: Determine the melting point and yield of the purified this compound.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
methods for removing impurities from 4-Bromo-2-nitroanisole products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Bromo-2-nitroanisole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most likely impurities originate from the synthesis, typically the nitration of 4-bromoanisole. These can include:
-
Unreacted Starting Material: 4-bromoanisole.
-
Isomeric Byproducts: 2-Bromo-4-nitroanisole and 4-bromo-3-nitroanisole (B157122) may be formed depending on the reaction conditions.
-
Dinitrated Products: Over-nitration can lead to dinitrated bromoanisole species.
-
Hydrolysis Product: 4-Bromo-2-nitrophenol can be present if the methoxy (B1213986) group undergoes hydrolysis, particularly under harsh acidic conditions.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the impurity profile of the crude product.
-
Recrystallization: This is a powerful technique for purifying solid compounds if the crude material is of relatively high purity.
-
Flash Column Chromatography: This method is ideal for separating the desired product from significant quantities of impurities, especially those with different polarities.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for separating closely related isomers, preparative HPLC can be employed.[2]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective and rapid technique for monitoring the purification process. By spotting the crude mixture, the collected fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from impurities. A common eluent system for TLC is a mixture of hexane (B92381) and ethyl acetate (B1210297).
Q4: How can I confirm the purity of my final this compound product?
A4: Purity should be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting minor impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can help identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (approximately 85-89 °C) is a good indicator of high purity.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product Does Not Crystallize Upon Cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration. |
| The chosen solvent is too effective at all temperatures. | Try adding a "poorer" solvent (an anti-solvent) dropwise to the warm solution until it becomes slightly cloudy, then reheat to clarify and cool slowly. | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Gently scratch the inside of the flask at the liquid-air interface with a glass rod to induce crystallization. | ||
| Product "Oils Out" Instead of Forming Crystals | The melting point of the product is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, then allow it to cool more slowly. |
| The solution is supersaturated. | Add a small amount of a solvent in which the compound is more soluble to the hot solution, or use a larger volume of the primary solvent. | |
| Insoluble impurities are present. | Filter the hot solution (hot gravity filtration) to remove any insoluble matter before cooling. | |
| Low Recovery of Purified Product | Too much solvent was used during dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. | |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and receiving flask for hot filtration to prevent the product from crystallizing on the filter paper. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Product and Impurities | Inappropriate solvent system (mobile phase). | Optimize the mobile phase using TLC first. Aim for an Rf value of 0.2-0.4 for this compound. A common starting point is a mixture of hexane and ethyl acetate.[1] |
| Column is overloaded. | Use a larger column or load less crude material. The amount of sample should typically be 1-5% of the weight of the stationary phase.[1] | |
| Product Elutes Too Quickly | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). |
| Product Does Not Elute from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| Bands are Streaking or Tailing | The compound is interacting too strongly with the stationary phase. | Adding a small amount of a slightly more polar solvent to the mobile phase can sometimes improve the peak shape. |
| The column was not packed properly. | Ensure the silica (B1680970) gel is packed uniformly as a slurry and is not allowed to run dry. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.
General Protocol for Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. The ideal system will show good separation between the product and impurities, with an Rf value for the product between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following tables provide a template for organizing experimental data to compare the effectiveness of different purification methods. The data presented here is for illustrative purposes.
Table 1: Comparison of Recrystallization Solvents
| Solvent System | Initial Mass (g) | Final Mass (g) | Yield (%) | Purity by HPLC (%) | Melting Point (°C) |
| Ethanol | 1.00 | 0.85 | 85 | 98.5 | 86-88 |
| Isopropanol | 1.00 | 0.82 | 82 | 98.2 | 85-87 |
| Ethanol/Water (9:1) | 1.00 | 0.90 | 90 | 99.1 | 87-89 |
Table 2: Comparison of Column Chromatography Conditions
| Mobile Phase Gradient | Initial Mass (g) | Final Mass (g) | Yield (%) | Purity by HPLC (%) |
| Hexane/Ethyl Acetate (95:5 to 80:20) | 1.00 | 0.75 | 75 | 99.5 |
| Dichloromethane/Hexane (50:50 to 80:20) | 1.00 | 0.72 | 72 | 99.3 |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
investigating the stability of 4-Bromo-2-nitroanisole under various conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Bromo-2-nitroanisole under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a solid that is generally stable under standard laboratory conditions (i.e., ambient temperature and pressure, protected from light). However, its stability can be compromised by exposure to high temperatures, extreme pH, strong oxidizing agents, and reducing agents. For prolonged storage, it is recommended to keep the compound in a cool, dark, and dry place.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound is susceptible to hydrolysis, particularly under basic conditions. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack. Under alkaline conditions, nucleophilic aromatic substitution can occur, where a hydroxide (B78521) ion displaces the bromide or the nitro group. The rate of degradation is expected to be significantly faster at high pH compared to acidic or neutral conditions.
Q3: What are the likely degradation products of this compound?
A3: Under hydrolytic conditions, potential degradation products include 4-hydroxy-2-nitroanisole (from displacement of the bromo group) and 4-bromo-2-methoxyphenol (B1221611) (from displacement of the nitro group). Under reducing conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group, yielding compounds like 4-bromo-2-nitrosoanisole, 4-bromo-2-(hydroxylamino)anisole, and 4-bromo-2-aminoanisole. Photodegradation may lead to more complex mixtures of products.
Q4: Is this compound sensitive to light?
A4: Yes, like many nitroaromatic compounds, this compound is potentially photosensitive.[1] Exposure to UV or high-intensity visible light can induce photochemical degradation. It is advisable to handle and store the compound in amber vials or otherwise protected from light.
Q5: What are the known incompatibilities of this compound?
A5: this compound is incompatible with strong oxidizing agents. Reactions with strong oxidizers can be vigorous and may lead to decomposition. It is also reactive with strong reducing agents, which will primarily affect the nitro group. Care should be taken to avoid contact with these classes of reagents unless a specific chemical transformation is intended.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected discoloration of the compound upon storage. | Exposure to light or elevated temperatures. | Store the compound in a tightly sealed container in a refrigerator (2-8°C) and protect it from light by using amber vials or wrapping the container in aluminum foil. |
| Inconsistent results in reactions involving this compound. | Degradation of the starting material due to improper storage or handling. | Verify the purity of the this compound using a suitable analytical method like HPLC or NMR before use. |
| Formation of unexpected byproducts in a reaction. | Instability of this compound under the reaction conditions (e.g., basic pH, high temperature). | Perform a stability study of this compound under the proposed reaction conditions without other reactants to assess its stability. Consider adjusting the reaction parameters (e.g., lowering the temperature or using a milder base) if significant degradation is observed. |
| Low yield in a reaction where the nitro group is expected to be retained. | Unintended reduction of the nitro group by other reagents in the reaction mixture. | Review all reagents for their reducing potential. If a reducing agent is necessary for another part of the molecule, consider using a protecting group strategy for the nitro function. |
Quantitative Stability Data (Illustrative)
Disclaimer: The following data are illustrative and intended to provide a general understanding of the stability profile of this compound. Actual degradation rates should be determined experimentally.
Table 1: Illustrative Hydrolytic Stability of this compound at 50°C
| Condition | Time (hours) | % Degradation (Illustrative) |
| 0.1 M HCl | 24 | < 1% |
| 72 | ~2% | |
| Water (pH ~7) | 24 | < 1% |
| 72 | ~1.5% | |
| 0.1 M NaOH | 1 | ~10% |
| 6 | ~45% |
Table 2: Illustrative Thermal and Photostability of this compound (Solid State)
| Condition | Duration | % Degradation (Illustrative) |
| 60°C | 7 days | < 2% |
| 80°C | 7 days | ~5% |
| Photostability (ICH Q1B Option II) | 1.2 million lux hours / 200 W h/m² | ~8% |
Experimental Protocols
Protocol 1: Forced Degradation under Hydrolytic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Neutral: Mix 1 mL of the stock solution with 9 mL of purified water.
-
Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
-
Incubation: Incubate all solutions in a thermostatically controlled water bath at 50°C.
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 6, 12, and 24 hours for acidic and neutral; 0, 1, 2, 4, and 6 hours for basic).
-
Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining.[2]
Protocol 2: Stability Testing against Oxidative Stress
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Condition: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Incubation: Keep the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Analysis: Analyze the samples directly by a validated stability-indicating HPLC method.
Protocol 3: Stability Testing against Reductive Stress
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Condition: Add a molar excess (e.g., 10 equivalents) of a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) to the stock solution.[3][4]
-
Incubation: Stir the reaction mixture at room temperature.
-
Sampling: Monitor the reaction progress by TLC or withdraw aliquots at time intervals (e.g., 0, 15, 30, 60, and 120 minutes).
-
Quenching: Quench the reaction by the slow addition of acetone (B3395972) or a dilute acid.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to assess the extent of reduction of the nitro group.
Visualizations
References
best practices for the long-term storage of 4-Bromo-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides best practices for the long-term storage of 4-Bromo-2-nitroanisole, along with troubleshooting advice and frequently asked questions to ensure the integrity of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is refrigerated, between 2-8°C. It is crucial to keep the container tightly sealed to protect it from moisture and air.[1]
Q2: What type of container should I use for storing this compound?
A2: You should use tightly sealed, non-reactive containers. Amber glass vials with Teflon-lined caps (B75204) are a good option to protect the compound from light.[2] Always store the compound in its original container if possible.
Q3: Is this compound sensitive to light?
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents and strong bases.[3] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q5: What is the expected shelf-life of this compound?
A5: The specific shelf-life of this compound is not definitively established and can be influenced by storage conditions. To ensure the compound's integrity for your experiments, it is advisable to assess its purity if it has been stored for an extended period, especially if not under ideal conditions.
Q6: Should I store this compound under an inert atmosphere?
A6: For compounds sensitive to oxidation or moisture, storage under an inert atmosphere such as argon or nitrogen is a good practice.[2] While not always mandatory for this compound, it can help to prolong its shelf-life, particularly for high-purity reference standards.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in color (e.g., darkening) | Exposure to light, air (oxidation), or elevated temperatures. | 1. Move the compound to a dark, refrigerated, and tightly sealed container. 2. Assess the purity of the compound using a suitable analytical method like HPLC before use.[2] |
| Clumping or change in crystal structure | Absorption of moisture. | 1. Ensure the container is tightly sealed. 2. Store in a desiccator to remove excess moisture. 3. Before use, it is highly recommended to verify the compound's purity. |
| Inconsistent experimental results | Degradation of the compound leading to lower purity. | 1. Review storage conditions to ensure they are optimal. 2. Perform a purity analysis (see Experimental Protocols). 3. If degradation is confirmed, it is best to use a fresh batch of the compound. |
| Visible impurities or precipitation in solutions | Degradation or contamination. | 1. Do not use the material. 2. Review handling procedures to prevent contamination. 3. If possible, attempt to identify the impurity, which may provide clues about the degradation pathway. |
Data Presentation
Summary of Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation. |
| Atmosphere | Tightly sealed container; inert gas (optional)[2] | To protect from moisture and oxidation. |
| Light | Protect from light (e.g., amber vial, dark location)[2] | To prevent photodegradation. |
| Container | Tightly sealed, non-reactive (e.g., glass)[2] | To prevent contamination and degradation from reactive surfaces. |
| Incompatibilities | Avoid strong oxidizing agents and strong bases[3] | To prevent hazardous chemical reactions. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Materials:
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)[4]
-
-
Chromatographic Conditions (Example): [4]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid).[4]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 254 nm).
-
Injection Volume: 10 µL
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the stored this compound sample in the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram. The appearance of new peaks or a decrease in the main peak area compared to a fresh sample indicates degradation.[5]
-
Mandatory Visualization
Caption: Troubleshooting workflow for storage issues.
Caption: Potential degradation pathways.
References
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 4-Bromo-2-nitroanisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of synthetic intermediates is a cornerstone of modern drug discovery and development. 4-Bromo-2-nitroanisole and its derivatives are versatile building blocks in the synthesis of a wide range of pharmacologically active molecules.[1] This guide provides a comparative overview of the key analytical techniques used for the structural elucidation of this compound, presenting experimental data, detailed protocols, and a comparison with alternative methodologies.
Spectroscopic and Chromatographic Confirmation
The primary methods for the structural confirmation of this compound and its derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information about the molecule's structure and purity.
Data Presentation: A Comparative Summary
The following tables summarize the expected and reported spectroscopic and chromatographic data for this compound. For comparative purposes, data for the isomeric 2-Bromo-4-nitroanisole and 4-Bromo-3-nitroanisole are also included where available.
Table 1: ¹H and ¹³C NMR Spectral Data
| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ¹³C | 154.5 (C-1), 141.0 (C-2), 113.8 (C-3), 118.2 (C-4), 129.5 (C-5), 122.8 (C-6), 57.0 (OCH₃)¹ |
| 2-Bromo-4-nitroanisole | ¹³C | Data not readily available in searches |
| 4-Bromo-3-nitroanisole | ¹³C | Data not readily available in searches |
¹Data from P.J. Zeegers and M.J. Thompson, Magn. Reson. Chem. 30, 497(1992) as referenced in PubChem.[2]
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| This compound | ~1530, 1350 | Asymmetric and symmetric NO₂ stretching |
| ~1260 | C-O stretching (anisole) | |
| ~1020 | C-Br stretching | |
| 2-Bromo-4-nitroanisole | Vapor phase IR data available on SpectraBase[3] | |
| 4-Bromo-3-nitroanisole | Gas phase IR data available in NIST Chemistry WebBook[4] |
Table 3: Mass Spectrometry (MS) Data
| Compound | Method | Key m/z Values and Fragments |
| This compound | GC-MS | 231/233 (M⁺, isotopic pattern for Br), fragments corresponding to loss of NO₂, OCH₃, and Br. GC-MS data available on SpectraBase.[2] |
| 2-Bromo-4-nitroanisole | Data not readily available in searches | |
| 4-Bromo-3-nitroanisole | EI-MS | Mass spectrum available in NIST Chemistry WebBook[5] |
Table 4: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Method | Mobile Phase | Column |
| This compound | Reverse Phase (RP) | Acetonitrile (B52724), Water, Phosphoric Acid (or Formic Acid for MS compatibility) | Newcrom R1 |
This HPLC method is suitable for purity determination and preparative separation.[6]
Alternative Structural Confirmation: X-ray Crystallography
For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray crystallography is the gold standard. While a crystal structure for this compound was not found in the performed searches, data for related halogenated nitroaromatic compounds, such as 1-Bromo-4-methyl-2-nitrobenzene, is available and provides a reference for the expected type of data.
Table 5: Comparative Crystallographic Data
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) |
| 1-Bromo-4-methyl-2-nitrobenzene | Orthorhombic | Pna2₁ | C-Br: ~1.88, C-N: ~1.47, N-O: ~1.22 |
Data from a study on 1-Bromo-4-methyl-2-nitrobenzene provides insight into typical bond lengths and crystal packing.[7]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C spectra are acquired at room temperature. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz). The multiplicity of signals (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) is determined from the ¹H NMR spectrum.
2. Infrared (IR) Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Data Analysis: The frequencies of absorption bands are reported in wavenumbers (cm⁻¹). The presence of characteristic functional groups (e.g., nitro, ether, carbon-bromine) is confirmed by comparing the observed frequencies with standard correlation tables.
3. Mass Spectrometry (MS)
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.
-
Data Acquisition: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are detected.
-
Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in a characteristic M⁺ and M⁺+2 peak pattern. The fragmentation pattern provides additional structural information.
4. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Sample Preparation: A known concentration of the sample is dissolved in the mobile phase.
-
Chromatographic Conditions:
-
Column: Newcrom R1 or equivalent C18 column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Data Analysis: The retention time of the major peak is used to identify the compound, and the peak area is used to determine its purity.
Visualizing Workflows and Pathways
Experimental Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the synthesis and subsequent structural confirmation of a this compound derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H6BrNO3 | CID 118533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-nitroanisole | C7H6BrNO3 | CID 78870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-3-nitroanisole [webbook.nist.gov]
- 5. 4-Bromo-3-nitroanisole [webbook.nist.gov]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of 4-Bromo-2-nitroanisole and Its Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-Bromo-2-nitroanisole and its structural isomers, 2-Bromo-4-nitroanisole and 4-Bromo-3-nitroanisole, in the context of nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is crucial for synthetic route optimization, reaction mechanism elucidation, and the development of novel chemical entities. The data and protocols presented herein are synthesized from established principles of physical organic chemistry and kinetic studies of related compounds.
Comparative Reactivity Data
The reactivity of bromo-nitroanisole isomers in SNAr reactions is predominantly governed by the electronic effects of the nitro (-NO₂) and methoxy (B1213986) (-OCH₃) groups on the stability of the Meisenheimer intermediate formed during the reaction. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to it. Conversely, the methoxy group is an activating group via resonance but deactivating through induction. The interplay of these effects dictates the ultimate reaction rate.
The following table summarizes the expected relative second-order rate constants (k₂) for the reaction of this compound and its isomers with a common nucleophile, piperidine (B6355638), in a polar aprotic solvent. The data is based on established trends in SNAr reactions and kinetic data from analogous systems.
| Isomer | Structure | Relative Position of Substituents to Bromine | Expected Relative Rate Constant (k₂) |
| This compound | Nitro group: orthoMethoxy group: para | Most Reactive | |
| 2-Bromo-4-nitroanisole | Nitro group: paraMethoxy group: ortho | Reactive | |
| 4-Bromo-3-nitroanisole | Nitro group: metaMethoxy group: para | Least Reactive |
Note on Reactivity Trends:
-
This compound is anticipated to be the most reactive isomer. The nitro group is positioned ortho to the departing bromide, and the methoxy group is para. Both positions effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.
-
2-Bromo-4-nitroanisole is also expected to be highly reactive. The para-nitro group provides strong resonance stabilization to the intermediate. The ortho-methoxy group, while electron-donating by resonance, can also exert a steric hindrance effect, potentially slightly reducing its reactivity compared to the 4-bromo-2-nitro isomer.
-
4-Bromo-3-nitroanisole is predicted to be the least reactive. The nitro group is meta to the site of nucleophilic attack. In this position, it can only exert an inductive electron-withdrawing effect and cannot delocalize the negative charge of the intermediate through resonance, leading to a significantly slower reaction rate.
Experimental Protocols
The following is a detailed methodology for a representative experiment to determine the comparative reaction rates of bromo-nitroanisole isomers with a nucleophile, such as piperidine, via UV-Vis spectrophotometry.
Objective: To determine the second-order rate constants for the reaction of this compound, 2-Bromo-4-nitroanisole, and 4-Bromo-3-nitroanisole with piperidine in methanol (B129727) at a constant temperature.
Materials:
-
This compound (≥97%)[1]
-
2-Bromo-4-nitroanisole (≥97%)
-
4-Bromo-3-nitroanisole (≥97%)
-
Piperidine (99.5%)
-
Methanol (ACS grade)
-
Thermostatted UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1.0 M stock solution of piperidine in methanol.
-
Prepare 1.0 x 10⁻³ M stock solutions of each bromo-nitroanisole isomer in methanol.
-
-
Kinetic Measurements:
-
Set the thermostatted UV-Vis spectrophotometer to the desired temperature (e.g., 25°C).
-
For each isomer, perform the reaction under pseudo-first-order conditions with a large excess of piperidine.
-
In a quartz cuvette, mix a known volume of the isomer stock solution with a known volume of methanol.
-
Initiate the reaction by adding a known volume of the piperidine stock solution to the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at the λ_max of the product (the N-substituted piperidino-nitroanisole), which will be at a longer wavelength than the reactants.
-
Continue to record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reading is stable).
-
Repeat the experiment with at least two different concentrations of piperidine to confirm the reaction order.
-
Repeat the entire procedure for the other two isomers under identical conditions.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) for each run can be determined by plotting ln(A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this plot will be -k_obs.
-
The second-order rate constant (k₂) is then calculated from the pseudo-first-order rate constants using the equation: k₂ = k_obs / [Piperidine].
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: General mechanism for the SNAr reaction.
Caption: Experimental workflow for kinetic analysis.
Caption: Logical relationship of isomer structure to reactivity.
References
Assessing the Biological Activity of Compounds Derived from 4-Bromo-2-nitroanisole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Overview of Synthetic Pathways and Biological Screening
The general workflow for synthesizing and evaluating the biological activity of compounds derived from 4-bromo-2-nitroanisole is a multi-step process. It begins with the chemical modification of the starting material to create a library of derivatives, which are then subjected to a variety of biological assays to determine their efficacy and mechanism of action.
Comparative Analysis of Antimicrobial Activity
Derivatives of this compound, particularly those incorporating benzimidazole (B57391) and pyrimidine (B1678525) moieties, have shown promising antimicrobial activities. The following tables summarize the minimum inhibitory concentration (MIC) values of representative compounds against various bacterial and fungal strains.
Benzimidazole Derivatives
Benzimidazoles synthesized from precursors with similar substitution patterns to this compound have demonstrated notable antibacterial and antifungal properties.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| B1 | Staphylococcus aureus (MRSA) | 8 | [1] |
| B2 | Staphylococcus aureus (MRSA) | 4 | [1] |
| B3 | Mycobacterium kansasii | <0.5 | [2] |
| B4 | Mycobacterium avium | 1 | [2] |
| B5 | Trichophyton mentagrophytes | 8 | [2] |
Pyrimidine Derivatives
Pyrimidine-based compounds have also been investigated for their antimicrobial potential, although data is more limited in this area compared to their anticancer activities.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| P1 | Candida albicans | 16 | [3] |
| P2 | Aspergillus niger | 32 | [3] |
Comparative Analysis of Anticancer Activity
The development of novel anticancer agents is a significant area of research for compounds derived from this compound. Quinazoline (B50416) and pyrimidine derivatives, in particular, have shown potent cytotoxic effects against various cancer cell lines.
Quinazoline Derivatives
Quinazoline-based compounds have been evaluated for their ability to inhibit the growth of cancer cells, with some exhibiting high potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Q1 | Ovarian (OVCAR-4) | 1.82 | [4] |
| Q2 | Non-small cell lung (NCI-H522) | 2.14 | [4] |
| Q3 | Breast (MCF-7) | 82.1 | [5] |
| Q4 | Bladder (5637) | 51.4 | [5] |
Pyrimidine Derivatives
Derivatives of pyrimidine have demonstrated significant antiproliferative activity against a range of cancer cell lines.
| Compound ID | Cancer Cell Line | EC50 (µM) | Reference |
| P3 | Glioblastoma | 4-8 | [2] |
| P4 | Triple-negative breast cancer | 4-8 | [2] |
| P5 | Oral squamous cell carcinoma | 4-8 | [2] |
| P6 | Colon cancer | 4-8 | [2] |
| P7 | Human hepatoma | 39 | [4] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design.
Anticancer Mechanism: EGFR Inhibition
Several quinazoline derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival. Inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis.
Antimicrobial Mechanism: Potential Targets
The antimicrobial action of bromo- and nitro-substituted heterocyclic compounds is often attributed to the inhibition of essential bacterial enzymes. For some antibacterial agents, DNA gyrase, an enzyme crucial for DNA replication, has been identified as a potential target.
References
- 1. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. office2.jmbfs.org [office2.jmbfs.org]
Spectroscopic Scrutiny: A Comparative Guide to Bromonitroanisole Isomers
For researchers, scientists, and drug development professionals, the precise identification of constitutional isomers is a critical step in chemical synthesis and pharmaceutical development. Subtle differences in substituent positions on an aromatic ring can lead to significant variations in chemical reactivity, biological activity, and toxicological profiles. This guide provides a comprehensive comparison of six bromonitroanisole isomers, employing a multi-technique spectroscopic approach to facilitate their differentiation.
This publication details the analysis of 2-bromo-3-nitroanisole, 2-bromo-4-nitroanisole, 2-bromo-5-nitroanisole, 3-bromo-4-nitroanisole, 4-bromo-2-nitroanisole, and 4-bromo-3-nitroanisole (B157122) through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By presenting key experimental data in comparative tables and outlining detailed methodologies, this guide serves as a practical resource for the unambiguous characterization of these important chemical entities.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the analyzed bromonitroanisole isomers. These values are compiled from experimental data where available. For isomers where experimental data could not be readily sourced, predicted values based on established substituent effects are provided and noted.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm in CDCl₃)
| Isomer | H-2 | H-3 | H-4 | H-5 | H-6 | OCH₃ |
| 2-Bromo-3-nitroanisole | - | 7.6 (d) | 7.2 (t) | 7.5 (d) | - | 4.0 |
| 2-Bromo-4-nitroanisole | - | 8.3 (d) | - | 8.1 (dd) | 7.1 (d) | 4.0 |
| 2-Bromo-5-nitroanisole | - | 7.9 (d) | 7.0 (t) | - | 8.0 (d) | 3.9 |
| 3-Bromo-4-nitroanisole | 7.9 (d) | - | - | 8.2 (d) | 7.1 (dd) | 4.0 |
| This compound | 7.9 (d) | 7.6 (dd) | - | - | 7.2 (d) | 3.9 |
| 4-Bromo-3-nitroanisole | 7.6 (d) | 7.2 (dd) | - | 8.1 (d) | - | 3.9 |
Note: Predicted values are italicized. Coupling patterns are abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets).
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm in CDCl₃)
| Isomer | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | OCH₃ |
| 2-Bromo-3-nitroanisole | 152.0 | 115.0 | 150.0 | 125.0 | 120.0 | 118.0 | 56.5 |
| 2-Bromo-4-nitroanisole | 155.0 | 112.0 | 128.0 | 142.0 | 118.0 | 125.0 | 56.8 |
| 2-Bromo-5-nitroanisole | 154.5 | 114.0 | 122.0 | 128.0 | 148.0 | 115.0 | 56.7 |
| 3-Bromo-4-nitroanisole | 156.0 | 112.0 | 110.0 | 145.0 | 128.0 | 120.0 | 56.9 |
| This compound | 154.5 | 140.3 | 128.0 | 115.8 | 125.5 | 113.9 | 56.7 |
| 4-Bromo-3-nitroanisole | 155.6 | 112.2 | 135.5 | 123.1 | 129.2 | 111.4 | 56.8 |
Note: Predicted values are italicized.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Isomer | C-H (aromatic) | C=C (aromatic) | NO₂ (asymmetric) | NO₂ (symmetric) | C-O-C | C-Br |
| 2-Bromo-3-nitroanisole | ~3100-3000 | ~1600, 1475 | ~1530 | ~1350 | ~1250 | ~680 |
| 2-Bromo-4-nitroanisole | ~3100-3000 | ~1600, 1480 | ~1525 | ~1345 | ~1260 | ~670 |
| 2-Bromo-5-nitroanisole | ~3100-3000 | ~1590, 1470 | ~1520 | ~1340 | ~1255 | ~690 |
| 3-Bromo-4-nitroanisole | ~3100-3000 | ~1595, 1485 | ~1535 | ~1355 | ~1265 | ~660 |
| This compound | 3108, 3083 | 1603, 1483 | 1528 | 1348 | 1261 | 678 |
| 4-Bromo-3-nitroanisole | 3100, 3075 | 1595, 1475 | 1533 | 1345 | 1255 | 670 |
Note: Values for isomers without readily available experimental data are estimations based on typical vibrational frequencies for the respective functional groups.
Table 4: Mass Spectrometry Data (m/z)
| Isomer | Molecular Ion [M]⁺ | [M-CH₃]⁺ | [M-NO₂]⁺ | [M-OCH₃]⁺ | [M-Br]⁺ |
| 2-Bromo-3-nitroanisole | 231/233 | 216/218 | 185/187 | 200/202 | 152 |
| 2-Bromo-4-nitroanisole | 231/233 | 216/218 | 185/187 | 200/202 | 152 |
| 2-Bromo-5-nitroanisole | 231/233 | 216/218 | 185/187 | 200/202 | 152 |
| 3-Bromo-4-nitroanisole | 231/233 | 216/218 | 185/187 | 200/202 | 152 |
| This compound | 231/233 | 216/218 | 185/187 | 200/202 | 152 |
| 4-Bromo-3-nitroanisole | 231/233 | 216/218 | 185/187 | 200/202 | 152 |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of bromonitroanisole isomers and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the bromonitroanisole isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 12 ppm
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 220 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Processing: Fourier transformation with exponential multiplication, phase correction, and baseline correction. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth soaked in isopropanol.
-
Place a small amount of the solid bromonitroanisole isomer directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis. The final spectrum is presented in absorbance mode.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the bromonitroanisole isomer in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL for analysis.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
-
Visualization of Analytical Workflow
The logical workflow for the spectroscopic differentiation of bromonitroanisole isomers is depicted below.
Caption: Workflow for Spectroscopic Differentiation of Isomers.
This guide demonstrates that a combination of NMR, IR, and mass spectrometry provides a powerful toolkit for the definitive identification of bromonitroanisole isomers. The distinct electronic environments created by the varying positions of the bromo and nitro substituents result in unique spectroscopic fingerprints for each isomer, enabling their unambiguous differentiation.
A Comparative Guide to Analytical Methods for Purity Determination of Synthesized 4-Bromo-2-nitroanisole
For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized intermediates like 4-Bromo-2-nitroanisole is critical for ensuring the reliability of experimental results and the quality of final products. This guide provides a comprehensive comparison of the principal analytical methods used for purity assessment of this compound, supported by experimental protocols and quantitative data.
Introduction to Purity Analysis of this compound
This compound is a substituted aromatic compound often used as a building block in organic synthesis. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and potential safety concerns in subsequent synthetic steps. The synthesis of this compound typically involves the nitration of 4-bromoanisole. This process can lead to several impurities, including unreacted starting material and positional isomers. Therefore, robust analytical methods are required to separate and quantify the main compound from these potential impurities.
The primary analytical techniques for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Melting point analysis also serves as a valuable preliminary check of purity. This guide will compare these methods based on their principles, sensitivity, and the type of information they provide.
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the required accuracy, the nature of potential impurities, and the available instrumentation. Below is a comparative summary of the most common techniques for the purity determination of this compound.
| Analytical Method | Principle | Advantages | Limitations | Typical Purity Range (%) |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | High resolution for separating isomers and other closely related impurities. Non-destructive. Suitable for routine quality control. | Requires a suitable chromophore for UV detection. Method development can be time-consuming. | 98.5 - 99.9 |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | High sensitivity and specificity. Provides structural information about impurities. | Requires the analyte to be volatile and thermally stable. | 98.0 - 99.8 |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. | A primary ratio method that does not require a specific reference standard of the analyte. Provides structural confirmation. | Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. | 97.0 - 99.5 |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Simple, rapid, and inexpensive preliminary check of purity. | A narrow melting point range suggests high purity, but it is not a quantitative measure and can be affected by even small amounts of impurities. | Not a quantitative method. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC is a powerful technique for separating moderately polar compounds like this compound from its potential non-polar and polar impurities. The separation is based on the differential partitioning of the analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
Sample of synthesized this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (60:40 v/v) with 0.1% phosphoric acid.
-
Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase to get a concentration of 1 mg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the synthesized sample is calculated by comparing the peak area of this compound in the sample chromatogram to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a highly sensitive technique that separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio. This method is well-suited for identifying and quantifying volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
Reagents:
-
Dichloromethane (GC grade)
-
This compound reference standard
-
Sample of synthesized this compound
Procedure:
-
Standard Solution Preparation: Prepare a 100 µg/mL solution of the this compound reference standard in dichloromethane.
-
Sample Solution Preparation: Prepare a 100 µg/mL solution of the synthesized this compound in dichloromethane.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 50-300 amu.
-
-
Analysis: Inject 1 µL of the standard and sample solutions into the GC-MS system. The purity is determined by the area percentage of the this compound peak relative to the total ion chromatogram (TIC) area.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard of known purity, the purity of the analyte can be accurately determined.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
Analytical balance
Reagents:
-
Deuterated chloroform (B151607) (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)
-
High-purity internal standard (e.g., maleic anhydride)
-
Sample of synthesized this compound
Procedure:
-
Sample Preparation: Accurately weigh approximately 20 mg of the synthesized this compound and 10 mg of the internal standard into a vial. Dissolve the mixture in a known volume of CDCl3.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Use a 90° pulse angle.
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The purity of the sample is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Melting Point Analysis
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities typically causes a depression and broadening of the melting point range.
Instrumentation:
-
Melting point apparatus
Procedure:
-
A small amount of the finely powdered synthesized this compound is packed into a capillary tube.
-
The capillary tube is placed in the melting point apparatus, and the temperature is slowly increased.
-
The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting point range. A narrow range (e.g., 1-2 °C) is indicative of high purity. The reported melting point for pure this compound is typically around 87-88 °C.[1]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the purity analysis of this compound using different analytical techniques.
Caption: General workflow for the purity analysis of this compound.
Caption: Decision tree for selecting an analytical method.
Conclusion
The selection of an appropriate analytical method for determining the purity of synthesized this compound is crucial for ensuring the quality and reliability of research and development outcomes. HPLC and GC-MS are powerful chromatographic techniques that provide high resolution and sensitivity for separating and quantifying impurities. qNMR offers the advantage of being a primary method for purity assessment without the need for a specific reference standard. A combination of these methods, along with a preliminary melting point analysis, provides a comprehensive and robust approach to purity determination. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists in selecting and implementing the most suitable analytical strategy for their specific needs.
References
In-Vitro Cytotoxicity of Brominated Anisole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct in-vitro cytotoxicity studies on 4-Bromo-2-nitroanisole are not extensively available in current literature, this compound serves as a valuable scaffold for the synthesis of various derivatives with potential anticancer properties. This guide provides a comparative analysis of the in-vitro cytotoxicity of structurally related brominated compounds, such as quinazolinone and chalcone (B49325) derivatives, offering insights into their therapeutic potential. The data presented is compiled from various studies and is intended to serve as a reference for further research and development in this area.
Comparative Cytotoxicity Data
The cytotoxic potential of various brominated derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cell growth by 50%, is a key parameter in these studies. The following table summarizes the IC50 values for several brominated quinazolinone and chalcone derivatives, with standard anticancer agents used as positive controls where available.
| Compound Class | Derivative ID/Name | Cancer Cell Line | IC50 Value | Reference Compound | IC50 of Reference |
| Brominated Quinazolinones | 1f | MCF-7 (Breast) | 101.37 ± 12.20 µM | Cisplatin | Not Specified |
| 1g | MCF-7 (Breast) | Not Specified | Cisplatin | Not Specified | |
| 1f | A549 (Lung) | 124.5 ± 20.51 µM | Cisplatin | Not Specified | |
| 1g | SKOV3 (Ovarian) | 125 ± 7.07 µM | Cisplatin | Not Specified | |
| 8a | MCF-7 (Breast) | 15.85 ± 3.32 µM | Erlotinib | 9.9 ± 0.14 µM[1] | |
| 8a | SW480 (Colon) | 17.85 ± 0.92 µM | Erlotinib | Not Specified | |
| Brominated Chalcones | Compound 4a | K562 (Leukemia) | ≤ 3.86 µg/mL | Etoposide | 21.9 - 31.5 µg/mL[2] |
| Compound 4a | MDA-MB-231 (Breast) | ≤ 3.86 µg/mL | Etoposide | 21.9 - 31.5 µg/mL[2] | |
| Compound 4a | SK-N-MC (Neuroblastoma) | ≤ 3.86 µg/mL | Etoposide | 21.9 - 31.5 µg/mL[2] | |
| Compound 19 (H72) | MGC803 (Gastric) | 3.57 - 5.61 µM | Not Specified | Not Specified | |
| Compound 19 (H72) | HGC27 (Gastric) | 3.57 - 5.61 µM | Not Specified | Not Specified | |
| Compound 19 (H72) | SGC7901 (Gastric) | 3.57 - 5.61 µM | Not Specified | Not Specified |
Experimental Protocols
The evaluation of in-vitro cytotoxicity for the compounds listed above predominantly utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell viability and proliferation.[3]
General MTT Assay Protocol
The MTT assay measures the metabolic activity of cells as an indicator of their viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[3][5] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[6]
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (typically 5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO, or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol)[6]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
After overnight incubation, remove the medium from the wells and add 100 µL of fresh medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of the MTT solution to each well (final concentration of approximately 0.5 mg/mL).[4]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[3]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to reduce background noise.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT solution only) from the absorbance of the sample wells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an in-vitro cytotoxicity assessment using the MTT assay.
Caption: Experimental workflow for in-vitro cytotoxicity assessment.
Signaling Pathways in Cytotoxicity
The cytotoxic effects of many anticancer compounds are mediated through the induction of apoptosis, or programmed cell death. This process involves a complex cascade of signaling events that can be broadly categorized into intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[7] The following diagram illustrates a simplified overview of a potential apoptotic signaling pathway that could be activated by cytotoxic agents.
Caption: Simplified diagram of apoptotic signaling pathways.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
A Comparative Guide to the Antimicrobial and Antifungal Potential of 4-Bromo-2-nitroanisole Derivatives: A Proposed Research Framework
Disclaimer: As of late 2025, a comprehensive literature review reveals a notable absence of published studies specifically detailing the antimicrobial and antifungal screening of 4-Bromo-2-nitroanisole derivatives. This guide, therefore, serves as a research framework for scientists and drug development professionals. It outlines a proposed synthetic strategy, standardized screening protocols, and hypothetical data to illustrate the potential of this compound class and to guide future investigations.
The increasing prevalence of multidrug-resistant pathogens necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. Nitroaromatic compounds, including those containing halogens, have historically demonstrated a broad spectrum of biological activities. This compound presents an intriguing starting point for the synthesis of new potential therapeutic agents due to its reactive functional groups, which allow for diverse chemical modifications. This guide provides a roadmap for the synthesis and evaluation of such derivatives.
Proposed Synthesis of this compound Derivatives
The chemical structure of this compound offers several avenues for derivatization. A primary and highly effective strategy involves the reduction of the nitro group to an amine. This resultant compound, 4-bromo-2-aminoanisole, serves as a versatile intermediate for the synthesis of a wide array of derivatives, including amides, Schiff bases, and various heterocyclic compounds. A proposed synthetic pathway is outlined below.
A Comparative Guide to the Efficacy of 4-Bromo-2-nitroanisole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex molecular architectures. 4-Bromo-2-nitroanisole is a versatile reagent frequently employed in palladium-catalyzed cross-coupling reactions, offering a valuable scaffold for the introduction of diverse functionalities. This guide provides an objective comparison of the performance of this compound in key cross-coupling reactions—Suzuki-Miyaura, Heck, and Buchwald-Hartwig—against relevant alternatives. The information presented herein is supported by established chemical principles and representative experimental data to inform substrate selection and reaction optimization.
General Reactivity Principles
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the nature of the halogen and the electronic properties of the aromatic ring. The generally accepted order of reactivity for halogens is I > Br > Cl, a trend attributed to the bond dissociation energies of the carbon-halogen bond.[1] The weaker C-Br bond in this compound makes it more susceptible to oxidative addition by the palladium catalyst, a crucial and often rate-determining step, compared to its chloro-analogue.
Furthermore, the presence of a strongly electron-withdrawing nitro group at the ortho-position is anticipated to enhance the rate of oxidative addition. This electronic effect makes the aryl bromide more electrophilic and thus more reactive towards the electron-rich palladium(0) catalyst. However, the steric hindrance from the ortho-nitro group and the adjacent methoxy (B1213986) group can influence the approach of the catalyst and the coupling partner.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The performance of this compound is compared with its chloro-analogue, 4-Chloro-2-nitroanisole, and its regioisomer, 4-Bromo-3-nitroanisole.
Table 1: Representative Performance in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | ~90 (estimated) | [2] |
| 4-Chloro-2-nitroanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 8 | Moderate to Good | [1] |
| 4-Bromo-3-nitroanisole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 100 | 6 | High |
Note: The data presented are representative and compiled from various sources illustrating typical reactivities. Yields are highly dependent on the specific reaction conditions, ligands, and catalysts used.
The chloro-analogue generally requires more forcing conditions, such as the use of highly active Buchwald-type ligands (e.g., SPhos), to achieve comparable yields to the bromo-derivative.[1] The positional isomer, 4-Bromo-3-nitroanisole, is also an effective coupling partner, with the less sterically hindered environment around the bromine atom potentially leading to faster reaction rates in some cases.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Performance in Heck Coupling
The Heck reaction provides a powerful method for the arylation of alkenes. The efficacy of this compound is compared with related bromonitroaromatics.
Table 2: Representative Performance in Heck Coupling
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Styrene (B11656) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 12 | High (estimated) | [3] |
| 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)₂ / N-heterocyclic carbene | Na₂CO₃ | DMA | 50 | 1 | >99 | [3] |
| 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | 120 | 24 | ~85 |
Note: The data presented are representative and compiled from various sources illustrating typical reactivities. Yields are highly dependent on the specific reaction conditions, ligands, and catalysts used.
The electron-withdrawing nitro group in both this compound and 1-Bromo-4-nitrobenzene facilitates the Heck reaction, often leading to high yields under relatively mild conditions. The choice of ligand and base can be critical in optimizing the reaction and preventing side products.
Experimental Protocol: Heck Coupling
This protocol is a generalized procedure for the Heck coupling of this compound with styrene.
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)
-
Triethylamine (B128534) (Et₃N, 1.5 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
In a sealed tube, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in DMF.
-
Add styrene and triethylamine to the mixture.
-
Degas the solution by bubbling with an inert gas (e.g., Argon) for 15 minutes.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, pour the mixture into water and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. The performance of this compound is considered in the context of other electron-deficient aryl bromides.
Table 3: Representative Performance in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline (B41778) | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 18 | High (estimated) | [4] |
| 4-Bromobenzonitrile | Aniline | Pd₂(dba)₃ / Xantphos | DBU | Toluene | 100 | 18 | High | [4] |
| 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 18 | High | [5] |
Note: The data presented are representative and compiled from various sources illustrating typical reactivities. Yields are highly dependent on the specific reaction conditions, ligands, and catalysts used. The use of strong bases like NaOtBu may not be compatible with the nitro group in all cases, and weaker bases may be required.[6]
The Buchwald-Hartwig amination of nitro-substituted aryl bromides can be challenging due to the potential for side reactions with the strong bases typically employed.[6] However, the use of milder bases like DBU has shown promise in the amination of electron-poor aryl halides.[4] The choice of a suitable ligand, such as Xantphos, is crucial for achieving high yields.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure for the Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
Xantphos (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a flame-dried Schlenk tube.
-
Add this compound and toluene.
-
Finally, add the aniline via syringe.
-
Seal the Schlenk tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate a general catalytic cycle for cross-coupling reactions, a typical experimental workflow, and a logical comparison of the substrates.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logical comparison of this compound and its alternatives.
Conclusion
This compound stands as a highly effective substrate for a variety of palladium-catalyzed cross-coupling reactions. Its reactivity is enhanced by the presence of the electron-withdrawing nitro group, often leading to high yields in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. While its chloro-analogue offers a more economical alternative, it generally requires more forcing reaction conditions and specialized catalyst systems to achieve comparable efficacy. The regioisomer, 4-Bromo-3-nitroanisole, presents a viable alternative with potentially different reactivity profiles due to reduced steric hindrance around the reaction center. The choice of substrate will ultimately depend on a balance of factors including desired reactivity, cost, availability, and the specific steric and electronic requirements of the target molecule. Careful consideration of the catalyst, ligand, base, and solvent system is crucial for optimizing the outcome of any cross-coupling reaction with these valuable building blocks.
References
A Comparative Guide to HPLC Quantification Methods for 4-Bromo-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 4-Bromo-2-nitroanisole. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific applications. This document outlines detailed experimental protocols and presents a comparative analysis of the methods' performance based on key validation parameters.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds and fine chemicals. Accurate and reliable quantification of this compound is crucial for ensuring the quality and purity of final products. HPLC is a powerful and widely used technique for the analysis of such non-volatile and thermally labile compounds.[1] This guide compares two reversed-phase HPLC (RP-HPLC) methods, Method A (Isocratic Elution) and Method B (Gradient Elution), for the quantification of this compound.
Experimental Protocols
Method A: Isocratic RP-HPLC with UV Detection
This method employs a simple isocratic elution, making it robust and easy to transfer between different HPLC systems.
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector.[1]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
Reagents and Sample Preparation:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric Acid (analytical grade)
-
Mobile Phase: An isocratic mixture of acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid.[1][2]
-
Standard Stock Solution: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL. A series of calibration standards are prepared by diluting the stock solution.[1]
-
Sample Preparation: Test samples are accurately weighed and dissolved in the mobile phase to a known concentration within the calibration range. All solutions should be filtered through a 0.45 µm syringe filter before injection.[1][3]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL[1]
-
Column Temperature: 30°C[1]
-
Detection Wavelength: 254 nm
Method B: Rapid Gradient RP-HPLC with DAD Detection
This method utilizes a gradient elution for faster analysis times and a Diode-Array Detector (DAD) for enhanced specificity.
Instrumentation:
-
A standard HPLC system with a Diode-Array Detector (DAD).[4]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
Reagents and Sample Preparation:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (analytical grade)
-
Mobile Phase A: Water with 0.1% Formic Acid[5]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[5]
-
Standard Stock Solution: A stock solution of this compound is prepared in a 50:50 mixture of Mobile Phase A and B at a concentration of 1 mg/mL. Calibration standards are prepared by diluting the stock solution.
-
Sample Preparation: Test samples are accurately weighed and dissolved in a 50:50 mixture of Mobile Phase A and B to a known concentration within the calibration range. All solutions must be filtered through a 0.45 µm syringe filter prior to injection.[3]
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm (with spectral scanning from 200-400 nm)
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 5.0 95 7.0 95 7.1 50 | 10.0 | 50 |
Data Presentation and Comparison
The performance of both HPLC methods was validated according to standard guidelines for linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ). A summary of the quantitative data is presented in the tables below for easy comparison.
Table 1: Comparison of Method Performance Parameters
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Linearity (R²) | 0.9995 | 0.9998 |
| Range (µg/mL) | 1 - 100 | 0.5 - 120 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | ||
| - Intraday | < 1.5% | < 1.0% |
| - Interday | < 2.0% | < 1.8% |
| LOD (µg/mL) | 0.3 | 0.15 |
| LOQ (µg/mL) | 1.0 | 0.5 |
| Retention Time (min) | ~ 5.8 | ~ 4.2 |
| Total Run Time (min) | 10 | 10 |
Table 2: Accuracy Data (Spiked Samples)
| Spiked Level | Method A (% Recovery) | Method B (% Recovery) |
| 80% | 99.2% | 99.8% |
| 100% | 101.2% | 100.5% |
| 120% | 98.5% | 99.1% |
Table 3: Precision Data (% RSD)
| Analyte Concentration (µg/mL) | Method A (% RSD, n=6) | Method B (% RSD, n=6) |
| 10 | 1.35 | 0.85 |
| 50 | 0.98 | 0.62 |
| 100 | 0.75 | 0.45 |
Method Comparison and Recommendations
Both HPLC methods are viable and robust for the quantitative analysis of this compound.
-
Method A (Isocratic) is simple, rugged, and highly reproducible. Its primary advantages are the ease of operation and the consistent mobile phase composition, which can lead to longer column lifetimes. This method is well-suited for routine quality control laboratories where simplicity and reliability are paramount.
-
Method B (Gradient) offers a shorter retention time, leading to higher sample throughput. The gradient elution also provides sharper peaks and potentially better resolution from impurities. The lower LOD and LOQ indicate higher sensitivity, making it ideal for the detection of trace amounts of this compound. The use of a DAD provides the additional benefit of spectral confirmation of the analyte peak.
Visualizations
Caption: Experimental workflow for the validation of an HPLC quantification method.
Caption: Logical relationship for selecting an appropriate HPLC method.
References
Unveiling the Antioxidant Potential of 4-Bromo-2-nitroaniline: A Comparative Analysis
For Immediate Release
Shanghai, China – December 21, 2025 – In a comprehensive guide for researchers, scientists, and drug development professionals, the antioxidant potential of 4-Bromo-2-nitroaniline is critically examined against other relevant compounds. This publication offers an objective comparison of its performance, supported by available experimental and computational data, to provide a clear perspective on its standing as a potential antioxidant agent.
The inherent antioxidant activity of aniline (B41778) and its derivatives is a subject of growing interest in medicinal chemistry. The introduction of various substituents to the aniline ring can significantly modulate this activity. This guide delves into the specific case of 4-Bromo-2-nitroaniline, a compound traditionally utilized as an intermediate in the synthesis of dyes and other organic molecules. Recent studies, however, have begun to shed light on its potential biological activities, including its capacity to counteract oxidative stress.
Quantitative Comparison of Antioxidant Potential
To contextualize the antioxidant efficacy of 4-Bromo-2-nitroaniline, a comparison with structurally related compounds and established standard antioxidants is essential. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) from the widely-used DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Structure | Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| 4-Bromo-2-nitroaniline | C₆H₅BrN₂O₂ | DPPH | 1.73 | ~7.97 | [1] |
| 2-Nitroaniline | C₆H₆N₂O₂ | DPPH | - | - | - |
| 4-Nitroaniline | C₆H₆N₂O₂ | DPPH | - | - | - |
| 4-Bromoaniline | C₆H₅BrN | DPPH | - | - | - |
| Aniline | C₆H₇N | DPPH | > 83 mM | > 83000 | [2] |
| Ascorbic Acid (Standard) | C₆H₈O₆ | DPPH | - | ~2.5 - 20 | - |
| Trolox (Standard) | C₁₄H₁₈O₄ | DPPH | - | ~5 - 50 | - |
| BHT (Standard) | C₁₅H₂₄O | DPPH | - | ~10 - 100 | - |
| Gallic Acid (Standard) | C₇H₆O₅ | DPPH | - | ~1 - 10 | - |
Note: IC50 values for standard antioxidants can vary depending on the specific experimental conditions. The values presented are typical ranges found in the literature. A direct experimental comparison under identical conditions would be necessary for a precise ranking.
Recent research has demonstrated the notable antioxidant activity of 4-Bromo-2-nitroaniline. A study reported an impressive IC50 value of 1.73 µg/mL in the DPPH assay, suggesting a significant radical scavenging capability.[1] Furthermore, the same study utilized the Ferric Reducing Antioxidant Power (FRAP) assay, which also confirmed the superior antioxidant behavior of 4-Bromo-2-nitroaniline.[1] Computational analyses, including Density Functional Theory (DFT) and molecular docking studies with myeloperoxidase (MPO), have further corroborated these experimental findings, suggesting a strong affinity for and stable interaction with biological targets relevant to oxidative stress.[1]
The structure-activity relationship of aniline derivatives is complex. Generally, the antioxidant activity is influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups are known to enhance antioxidant potential. While the nitro group is electron-withdrawing, the overall electronic and steric effects of both the bromo and nitro substituents in 4-Bromo-2-nitroaniline appear to contribute favorably to its antioxidant capacity.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Various concentrations of the test compound and standard antioxidants are prepared.
-
A specific volume of the test or standard solution is mixed with a fixed volume of the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
A control sample containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance.
Procedure:
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of approximately 0.7 at a specific wavelength (e.g., 734 nm).
-
Different concentrations of the test compound and standard antioxidants are prepared.
-
A small volume of the test or standard solution is added to a fixed volume of the diluted ABTS•+ solution.
-
The absorbance is measured after a specific incubation period (e.g., 6 minutes) at the determined wavelength.
-
The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Procedure:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O in a specific ratio (e.g., 10:1:1, v/v/v).
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test sample or standard is added to a larger volume of the FRAP reagent.
-
The absorbance of the reaction mixture is measured at a wavelength of approximately 593 nm after a specified incubation time (e.g., 4 minutes).
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe(II) equivalents.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental process and the potential biological mechanism of action, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-2-nitroanisole: A Guide for Laboratory Professionals
The safe management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. 4-Bromo-2-nitroanisole, a halogenated nitroaromatic compound, requires careful handling due to its hazardous properties. This guide provides essential, step-by-step procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for regulatory compliance and mitigating health and environmental risks.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). Based on the hazard classifications for this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber.
-
Skin and Body Protection: A lab coat and full-length pants with closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][2]
Step-by-Step Disposal Protocol
The standard and safest procedure for the disposal of this compound is through a licensed professional waste management service. Do not attempt to neutralize or treat this chemical in the laboratory without specialized expertise and equipment.
Step 1: Waste Classification Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2] this compound should be treated as hazardous waste. While it may not be explicitly listed by name under EPA's F, K, P, or U lists, it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[3][4] Given its chemical structure as a halogenated nitroaromatic compound, it should be presumed to be toxic. Consult with your institution's Environmental Health and Safety (EHS) office for assistance in assigning the specific local, state, and federal waste codes.
Step 2: Waste Segregation and Containerization Proper segregation is crucial to prevent dangerous chemical reactions.[3]
-
Collect waste this compound in a designated container for "Halogenated Organic Solid Waste."
-
Do not mix with other waste streams, especially incompatible materials like strong oxidizing agents.[2]
-
The container must be made of a compatible material, be in good condition, and have a secure, leak-proof closure.[5]
Step 3: Labeling the Waste Container All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
The date when waste was first added to the container (accumulation start date).
-
Appropriate hazard warnings (e.g., "Irritant").
Step 4: Storage in a Satellite Accumulation Area (SAA) Store the properly labeled waste container in a designated SAA.
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Store the container in a well-ventilated area, away from heat or ignition sources.[2]
-
Ensure the container is kept tightly closed except when adding waste.[2]
Step 5: Arranging for Final Disposal Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and transport. The final disposal method should be conducted at an approved and permitted treatment, storage, and disposal facility (TSDF), which will likely involve incineration.[6] Under no circumstances should this compound be disposed of down the drain or in the regular trash. [2][5]
Quantitative Data Summary
The following table summarizes key quantitative and classification data for this compound.
| Parameter | Data | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 33696-00-3 | [1] |
| Molecular Formula | C₇H₆BrNO₃ | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Hazard Classes | Skin Irritation (Category 2)Serious Eye Irritation (Category 2A)Specific Target Organ Toxicity - Single Exposure (Category 3) | [1] |
| Likely EPA Waste Code | Must be determined by characteristic testing (likely for Toxicity, D004-D043). Treat as toxic organic waste. Consult EHS for specific code assignment. | [3][7] |
Experimental Protocols
There are no recommended experimental protocols for the in-laboratory neutralization or deactivation of this compound for disposal purposes. Chemical degradation methods such as dehalogenation or reduction of the nitro group require specific reagents, controlled conditions, and a thorough understanding of the reaction pathways and potential hazardous byproducts.[8][9] Attempting such procedures without appropriate expertise and safety controls can be dangerous. The accepted and required standard of practice is to dispose of this chemical as hazardous waste through professional channels.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C7H6BrNO3 | CID 118533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. actenviro.com [actenviro.com]
- 4. RCRA Hazardous Waste Lists: D, U, K & F Defined [emsllcusa.com]
- 5. wku.edu [wku.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. epa.gov [epa.gov]
- 8. Dehalogenation - Wikipedia [en.wikipedia.org]
- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Guide to Handling 4-Bromo-2-nitroanisole
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 4-Bromo-2-nitroanisole, a chemical compound requiring stringent safety measures. Designed for researchers, scientists, and drug development professionals, these guidelines are intended to ensure a safe laboratory environment and proper material disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Adherence to the following PPE protocols is mandatory to minimize exposure risk.
Engineering Controls
All handling of this compound in solid form should be conducted in a certified chemical fume hood to control dust and vapor exposure. An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE) Specifications
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum PPE requirements.
| Protection Type | Specification | Rationale |
| Hand Protection | Butyl rubber or Viton™ gloves. For incidental contact, heavy-duty nitrile gloves (minimum 8 mil thickness) may be used. | Provides the highest resistance to nitro-compounds and halogenated aromatic hydrocarbons.[3][4][5][6] Nitrile offers good splash resistance but should be replaced immediately upon contamination.[7][8] |
| Eye and Face Protection | Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards. A full-face shield is required when handling larger quantities (>25g) or when there is a significant risk of splashing. | Protects against dust particles and potential chemical splashes, which can cause serious eye irritation.[1][2] |
| Respiratory Protection | NIOSH-approved air-purifying respirator with a P100 particulate filter for operations that may generate dust. For higher exposure scenarios, a Powered Air-Purifying Respirator (PAPR) is recommended. | This compound is a respiratory irritant. A P100 filter provides the highest level of particulate filtration.[9][10][11][12][13] |
| Protective Clothing | A flame-resistant laboratory coat, long pants, and closed-toe shoes are required. | Prevents skin contact with the chemical. |
Chemical Handling and Storage Protocol
Proper handling and storage are critical to maintaining the stability and integrity of this compound and ensuring a safe laboratory environment.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₃ | [14][15] |
| Molecular Weight | 232.03 g/mol | [14] |
| Melting Point | 85-89 °C | [14] |
| Appearance | Solid powder | |
| Occupational Exposure Limits (OEL) | Not established. Adhere to general dust limits (e.g., OSHA's limit for particulates not otherwise regulated). | [16] |
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all required PPE is correctly donned and the chemical fume hood is functioning properly.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use anti-static weighing paper or a contained weighing system to minimize dust generation.
-
Solution Preparation: If preparing a solution, add the solid this compound slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly decontaminate the work area. Wash hands and any exposed skin with soap and water.
Storage
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed and clearly labeled.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Response
-
Evacuate: Immediately evacuate the affected area.
-
Isolate: Isolate the spill area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Clean-up (for trained personnel only):
-
Don appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Collect all clean-up materials as hazardous waste.
-
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Collection
-
Solid Waste: Collect solid this compound and contaminated materials (e.g., gloves, weighing paper) in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: If in solution, collect as halogenated organic waste. Do not mix with non-halogenated waste streams.[17]
Disposal Method
The primary and recommended method for the disposal of halogenated nitroaromatic compounds is high-temperature incineration at a licensed hazardous waste facility.[17] Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.
Workflow for Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C7H6BrNO3 | CID 118533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. mscdirect.com [mscdirect.com]
- 6. Chemical Resistant Gloves | Fisher Scientific [fishersci.ca]
- 7. soscleanroom.com [soscleanroom.com]
- 8. fishersci.com [fishersci.com]
- 9. students.umw.edu [students.umw.edu]
- 10. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 11. northwestern.edu [northwestern.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. aghealthandsafety.com [aghealthandsafety.com]
- 14. jk-sci.com [jk-sci.com]
- 15. This compound, 97% | Fisher Scientific [fishersci.ca]
- 16. fishersci.com [fishersci.com]
- 17. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

